Tolterodine Tartrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO.C4H6O6/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;5-1(3(7)8)2(6)4(9)10/h6-12,15-17,20,24H,13-14H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t20-;1-,2-/m11/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHNMSJGYKMTRB-KXYUELECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80924972 | |
| Record name | (R)-Tolterodine L-tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80924972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209747-05-7, 124937-52-6 | |
| Record name | (R)-Tolterodine L-tartrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=209747-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tolterodine tartrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124937-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tolterodine tartrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124937526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-Tolterodine L-tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80924972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-(R)-3-(2-Hydroxy-5-methylphenyl)-N,N-diisopropyl-3-phenyl-propylamine L-Tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOLTERODINE TARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T619TQR3R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Pharmacology of Tolterodine Tartrate
Mechanisms of Action at Muscarinic Receptors
Tolterodine (B1663597), the active moiety of tolterodine tartrate, exerts its effects by modulating the activity of muscarinic acetylcholine (B1216132) receptors. pfizer.comfda.gov This modulation is characterized by a competitive antagonism, influencing acetylcholine-mediated signal transduction. drugbank.compatsnap.comguidetomalariapharmacology.orgnih.gov
Competitive Muscarinic Receptor Antagonism
Tolterodine functions as a competitive antagonist at muscarinic receptors. pfizer.comdrugbank.compatsnap.comguidetomalariapharmacology.orgnih.gov This means it binds to the same receptor sites as the endogenous neurotransmitter acetylcholine, thereby preventing acetylcholine from binding and activating the receptor. patsnap.com This competitive interaction leads to an inhibition of downstream signaling pathways that would normally be triggered by acetylcholine binding. patsnap.com
Specificity for Muscarinic Receptor Subtypes (e.g., M2, M3)
Tolterodine and its active metabolite, 5-hydroxymethyltolterodine (5-HM), exhibit affinity for multiple muscarinic receptor subtypes, including M1, M2, M3, M4, and M5. caymanchem.compharmakb.com While some studies initially suggested non-selectivity across all subtypes, further research has provided more nuanced insights into their relative potencies and tissue selectivity. caymanchem.comauajournals.orgbiocrick.com
Research indicates that tolterodine and 5-HM show approximately 3 times higher affinity to M2 receptors than to M3 receptors in certain experimental settings. auajournals.org Conversely, other antimuscarinic agents like oxybutynin (B1027) and darifenacin (B195073) have demonstrated higher affinity for the M3 subtype. auajournals.org Despite this observed preference for M2 over M3 in some in vitro studies, the in vivo tissue selectivity of tolterodine for the bladder over salivary glands may not be solely attributable to selectivity for a single muscarinic receptor subtype. biocrick.comnih.gov The combined in vitro and in vivo data suggest that either M3 receptors in glands are more sensitive to blockade than those in bladder smooth muscle, or that M2 receptors contribute to bladder contraction. biocrick.comnih.gov
Studies using recombinant human muscarinic receptor subtypes expressed in CHO cells have provided quantitative binding data. caymanchem.com
Table 1: Binding Affinity (Ki) of 5-Hydroxymethyl Tolterodine at Human Recombinant Muscarinic Receptor Subtypes caymanchem.com
| Receptor Subtype | Ki (nM) |
| M1 | 2.3 |
| M2 | 2.0 |
| M3 | 2.5 |
| M4 | 2.8 |
| M5 | 2.9 |
These data indicate that 5-hydroxymethyl tolterodine inhibits M1-M5 muscarinic receptors with similar potencies in this system. caymanchem.com
Differential Receptor Binding Kinetics
While the provided search results discuss receptor binding affinities (Ki values) and tissue selectivity, detailed information specifically on the kinetics of receptor binding (e.g., association and dissociation rates) for tolterodine and its metabolites was not extensively available in the provided snippets. The information focuses more on the equilibrium binding affinity and the functional outcomes of receptor interaction.
Interaction with Acetylcholine-Mediated Pathways
Tolterodine's primary mechanism involves inhibiting the action of acetylcholine at muscarinic receptors. patsnap.comnih.govauajournals.org Acetylcholine is a key neurotransmitter in the parasympathetic nervous system, mediating various functions, including the contraction of smooth muscle in the urinary bladder and salivation. pfizer.comdrugbank.compatsnap.comnih.gov By competitively blocking muscarinic receptors, tolterodine reduces the effect of acetylcholine, leading to a decrease in involuntary bladder contractions and detrusor pressure. drugbank.compatsnap.com This antagonism of acetylcholine-mediated pathways in the lower urinary tract is the basis for tolterodine's therapeutic effect. drugbank.comhres.ca
Pharmacologically Active Metabolites
Formation of 5-Hydroxymethyl Metabolite (5-HM)
The primary metabolic route for tolterodine involves the oxidation of the 5-methyl group, which is primarily mediated by the cytochrome P450 2D6 (CYP2D6) enzyme. pfizer.comnih.govpharmgkb.org This metabolic step leads to the formation of the 5-hydroxymethyl metabolite (5-HM), also known as 5-hydroxymethyltolterodine or desfesoterodine. pfizer.comfda.govcaymanchem.comnih.govwikipedia.org
The formation of 5-HM is strongly correlated with CYP2D6 activity. nih.gov In individuals who are "extensive metabolizers" (possessing functional CYP2D6), this pathway is predominant, and 5-HM is a major circulating metabolite. pfizer.compharmgkb.orgmims.com 5-HM is pharmacologically active and exhibits antimuscarinic activity similar to that of the parent compound, tolterodine. pfizer.comdrugbank.comnih.govhres.ca In extensive metabolizers, 5-HM contributes significantly to the therapeutic effect. hres.caregionuppsala.se
However, a subset of the population (approximately 7% of Caucasians) are "poor metabolizers" of CYP2D6. hres.capharmgkb.orgmims.com In these individuals, the metabolism of tolterodine via CYP2D6 is significantly reduced, resulting in higher serum concentrations of tolterodine and negligible concentrations of 5-HM. pfizer.compharmgkb.orgmims.com In poor metabolizers, the alternative metabolic pathway is dealkylation via cytochrome P450 3A4 (CYP3A4), leading to the formation of N-dealkylated tolterodine, which is considered inactive. pfizer.commims.comregionuppsala.se Despite the differences in metabolic profiles between extensive and poor metabolizers, the net antimuscarinic activity is expected to be similar because both tolterodine and 5-HM are active. hres.ca
The formation of 5-HM from tolterodine is a key biotransformation process influencing the pharmacodynamics of this compound. pfizer.comdrugbank.comnih.gov
Table 2: Primary Metabolic Pathways of Tolterodine
| Metabolic Pathway | Enzyme Involved | Major Metabolite(s) | Pharmacological Activity | Prevalence |
| Oxidation of 5-methyl group | CYP2D6 | 5-Hydroxymethyl tolterodine | Active | Extensive (majority) pharmgkb.orgmims.com |
| N-dealkylation | CYP3A4 | N-dealkylated tolterodine | Inactive | Poor (subset) pfizer.commims.comregionuppsala.se |
Further metabolism of 5-hydroxymethyl tolterodine can occur, leading to the formation of the 5-carboxylic acid and N-dealkylated 5-carboxylic acid metabolites, which are recovered in urine. pfizer.comnih.govmims.com
Antimuscarinic Activity of 5-HM
Following oral administration, tolterodine is metabolized in the liver, primarily via the cytochrome P450 2D6 (CYP2D6) enzyme, to form the 5-hydroxymethyl derivative (5-HM), also known as 5-hydroxymethyl tolterodine drugbank.comfda.govpfizer.compatsnap.com. This metabolite is a major pharmacologically active species and exhibits antimuscarinic activity comparable to that of the parent compound, tolterodine drugbank.comfda.govpfizer.compatsnap.comregionuppsala.senih.govncats.io.
Studies have investigated the affinity of 5-HM for different muscarinic receptor subtypes. In human receptors expressed in CHO cells, 5-hydroxymethyl tolterodine has been shown to inhibit M1-M5 muscarinic receptors with Ki values in the low nanomolar range. Specifically, reported Ki values are 2.3 nM for M1, 2 nM for M2, 2.5 nM for M3, 2.8 nM for M4, and 2.9 nM for M5 receptors caymanchem.com. This indicates that 5-HM is a potent antagonist across the range of muscarinic receptor subtypes.
Cellular and Subcellular Effects
Tolterodine and its active metabolite exert their effects by interacting with muscarinic receptors at the cellular and subcellular levels, particularly in tissues innervated by cholinergic nerves.
Impact on Detrusor Muscle Contraction
Urinary bladder contraction is mediated via cholinergic muscarinic receptors drugbank.comfda.govpfizer.comnih.gov. Tolterodine functions as a competitive antagonist at these receptors in the bladder's detrusor muscle patsnap.comnih.govdrugs.com. By blocking the action of acetylcholine, tolterodine inhibits the involuntary contractions of the detrusor muscle that are characteristic of overactive bladder patsnap.com. This antagonism leads to a decrease in detrusor pressure and an increase in residual urine volume, reflecting an incomplete emptying of the bladder, which is consistent with an antimuscarinic action on the lower urinary tract drugbank.comfda.govpfizer.comregionuppsala.senih.govncats.iomedsinfo.com.au.
Studies using human isolated urinary bladder smooth muscles have demonstrated that both tolterodine and 5-HM inhibit contractions induced by carbachol (B1668302) in a concentration-dependent and competitive manner ncats.ionih.gov. The antimuscarinic potency of tolterodine and 5-HM in inhibiting these contractions has been shown to be comparable to that of atropine (B194438) and 4-DAMP nih.gov.
Effects on Salivary Gland Function
Salivation is also mediated via cholinergic muscarinic receptors drugbank.comfda.govpfizer.comnih.gov. As a muscarinic receptor antagonist, tolterodine can cause inhibition of salivation, leading to dry mouth, a common anticholinergic side effect drugs.commedsci.org. However, tolterodine has demonstrated functional selectivity for the bladder over the salivary glands in vivo researchgate.netnih.govnih.govtaylorandfrancis.com. This suggests that, at therapeutic concentrations, tolterodine and its active metabolite may preferentially affect bladder function compared to salivary secretion. Animal studies have provided evidence for this selectivity; for instance, in anesthetized cats, 5-hydroxymethyl tolterodine selectively inhibited acetylcholine-induced bladder contraction over electrically induced salivation caymanchem.com.
Pharmacokinetics and Biotransformation of Tolterodine Tartrate
Absorption Mechanisms and Dynamics
Tolterodine (B1663597) immediate release formulations are rapidly absorbed after oral administration, with maximum serum concentrations typically occurring within 1 to 2 hours. fda.govhres.canih.gov Studies using 14C-tolterodine solution in healthy volunteers have shown that at least 77% of the radiolabeled dose is absorbed. fda.govhres.canih.govhres.cahres.ca The pharmacokinetics, based on peak serum concentration (Cmax) and area under the concentration-time curve (AUC), are dose-proportional over a range of 1 to 4 mg. fda.govhres.canih.govhres.cahres.ca
Food intake has been observed to increase the bioavailability of tolterodine, with an average increase of 53%. nih.gov However, this does not affect the levels of the active 5-hydroxymethyl metabolite in individuals who are extensive metabolizers. nih.gov This increase in bioavailability with food is not considered to be a safety concern and does not necessitate a dose adjustment. nih.gov
The absolute oral bioavailability of tolterodine is variable, ranging from 10% to 74%. nih.govdrugs.com This variability may be influenced by an individual's genetically determined metabolic capacity. drugs.com The absolute bioavailability is higher in individuals classified as poor metabolizers (those with limited CYP2D6 activity) compared to extensive metabolizers (those with significant CYP2D6 activity). drugs.com
Distribution Profile
Tolterodine exhibits specific distribution characteristics within the body, including high plasma protein binding and a notable volume of distribution. drugbank.comfda.govhres.canih.govhres.cahres.cafda.govgeneesmiddeleninformatiebank.nlmedsinfo.com.aufda.govrxlist.comhres.cahres.ca
Plasma Protein Binding Characteristics
Tolterodine is highly bound to plasma proteins, primarily alpha1-acid glycoprotein. drugbank.comfda.govhres.canih.govhres.cahres.cafda.govgeneesmiddeleninformatiebank.nlmedsinfo.com.aufda.govrxlist.comhres.ca Unbound concentrations of tolterodine average 3.7% ± 0.13% over the concentration range observed in clinical studies. fda.govhres.canih.govhres.cahres.cafda.govmedsinfo.com.aufda.govrxlist.comhres.ca In contrast, the 5-hydroxymethyl metabolite is not as extensively protein bound, with unbound fraction concentrations averaging 36% ± 4.0%. fda.govhres.canih.govhres.cahres.cafda.govmedsinfo.com.aufda.govrxlist.comhres.ca Tolterodine and its 5-hydroxymethyl metabolite bind primarily to orosomucoid. geneesmiddeleninformatiebank.nl
| Compound | Average Unbound Fraction (%) | Primary Binding Protein |
|---|---|---|
| Tolterodine | 3.7 ± 0.13 | Alpha1-acid glycoprotein |
| 5-Hydroxymethyl Metabolite | 36 ± 4.0 | Orosomucoid |
Volume of Distribution
The volume of distribution of tolterodine following the administration of a 1.28 mg intravenous dose is reported as 113 ± 26.7 L. drugbank.comfda.govhres.canih.govhres.camedsinfo.com.aufda.govrxlist.comhres.cahres.ca The volume of distribution at steady-state has been reported to range from 0.9 to 1.6 L/kg. nih.gov
| Parameter | Value (L) | Notes |
|---|---|---|
| Volume of Distribution | 113 ± 26.7 | Following 1.28 mg IV dose |
| Volume of Distribution (Steady-state) | 0.9 - 1.6 L/kg | Reported range in L/kg |
Metabolic Pathways and Enzyme Systems
Tolterodine undergoes extensive metabolism in the liver following oral administration. fda.govhres.canih.govhres.cageneesmiddeleninformatiebank.nlfda.govpfizer.comtg.org.au Two primary hepatic metabolic pathways have been identified: oxidation and dealkylation. nih.gov
Role of Cytochrome P450 Enzymes (e.g., CYP2D6, CYP3A4)
The primary metabolic route for tolterodine involves the oxidation of the 5-methyl group, which is mediated by the polymorphic enzyme cytochrome P450 2D6 (CYP2D6). fda.govnih.govhres.cageneesmiddeleninformatiebank.nlfda.govpfizer.comtg.org.aunih.govpharmgkb.orgpharmgkb.org This pathway leads to the formation of the 5-hydroxymethyl metabolite, which is pharmacologically active and contributes significantly to the therapeutic effect, particularly in individuals who are extensive metabolizers. drugbank.comfda.govhres.cafda.govgeneesmiddeleninformatiebank.nlpfizer.comtg.org.aupharmgkb.org
Further metabolism leads to the formation of the 5-carboxylic acid and N-dealkylated 5-carboxylic acid metabolites. fda.govhres.cageneesmiddeleninformatiebank.nlpfizer.com These metabolites account for a significant portion of the metabolites recovered in urine, specifically 51% ± 14% and 29% ± 6.3%, respectively. fda.govhres.capfizer.com
A subset of the population, approximately 7%, is considered "poor metabolizers" and is largely devoid of functional CYP2D6 enzyme activity. fda.govhres.cageneesmiddeleninformatiebank.nlpfizer.compharmgkb.orgpharmgkb.org In these individuals, the primary metabolic pathway shifts to dealkylation mediated by cytochrome P450 3A4 (CYP3A4), leading to the formation of N-dealkylated tolterodine. fda.govhres.cafda.govpfizer.comnih.govpharmgkb.orgpharmgkb.org Pharmacokinetic studies have shown that tolterodine is metabolized at a slower rate in poor metabolizers compared to extensive metabolizers, resulting in significantly higher serum concentrations of the parent drug and negligible concentrations of the 5-hydroxymethyl metabolite. fda.govhres.capfizer.com Despite these differences in metabolic profiles, the net antimuscarinic activity is expected to be similar between extensive and poor metabolizers because both tolterodine and the 5-hydroxymethyl metabolite possess similar pharmacological activity. hres.cahres.capharmgkb.org
In vitro studies using human liver microsomes have confirmed the roles of CYP2D6 and CYP3A in tolterodine metabolism. nih.gov Strong correlations were found between the formation of the 5-hydroxymethyl metabolite and CYP2D6 activity, and between the formation of N-dealkylated tolterodine and CYP3A activity. nih.gov Inhibition studies further supported these findings, with quinidine (B1679956) being a strong inhibitor of 5-hydroxymethyl metabolite formation (CYP2D6 activity) and ketoconazole (B1673606) and troleandomycin (B1681591) inhibiting N-dealkylated tolterodine formation (CYP3A activity). nih.gov Microsomes from cells overexpressing CYP2D6 formed the 5-hydroxymethyl metabolite, while microsomes expressing CYP2C9, -2C19, and -3A4 formed N-dealkylated tolterodine, with CYP3A4 being the predominant enzyme for this pathway in human liver microsomes. nih.gov
| Enzyme System | Primary Metabolic Pathway | Metabolite Formed | Metabolic Phenotype Involved |
|---|---|---|---|
| CYP2D6 | Oxidation of 5-methyl group | 5-hydroxymethyl tolterodine | Extensive Metabolizers |
| CYP3A4 | N-dealkylation | N-dealkylated tolterodine | Poor Metabolizers |
Further metabolism of the 5-hydroxymethyl metabolite also occurs, leading to the formation of the 5-carboxylic acid metabolite. fda.gov
N-Dealkylation Pathway
Another significant metabolic pathway for tolterodine is N-dealkylation, which involves the removal of an isopropyl group from the nitrogen atom. psu.edunih.govscialert.netnih.gov This pathway is primarily catalyzed by CYP3A isoenzymes, particularly CYP3A4. fda.govnih.govscialert.netpsu.edu N-dealkylated tolterodine is formed through this route. psu.edufda.govnih.gov While N-dealkylation is a notable metabolic route, the N-dealkylated metabolites are generally considered to be less pharmacologically active or inactive compared to tolterodine and the 5-hydroxymethyl metabolite. mpa.sefda.gov
Formation of 5-Carboxylic Acid Metabolites
Further metabolism of both tolterodine and the 5-hydroxymethyl metabolite can occur, leading to the formation of carboxylic acid derivatives. psu.edutevauk.comnih.gov The 5-hydroxymethyl metabolite can be oxidized to the 5-carboxylic acid metabolite (also referred to as tolterodine acid or TTDA). psu.edutevauk.comscialert.net Additionally, N-dealkylation of the 5-carboxylic acid metabolite can result in the formation of the N-dealkylated 5-carboxylic acid metabolite (ND-TTDA). tevauk.comscialert.net These carboxylic acid metabolites, along with their glucuronide conjugates, represent a significant portion of the metabolites recovered in urine. mpa.setevauk.compsu.edu
Genetic Polymorphisms and Metabolic Variability
The metabolism of tolterodine is significantly influenced by genetic variations, particularly in the CYP2D6 enzyme. mpa.sefda.govfda.gov
Impact of CYP2D6 Polymorphism (Extensive vs. Poor Metabolizers)
CYP2D6 is a polymorphic enzyme, and individuals can be classified into different metabolizer phenotypes based on their genetic makeup and enzyme activity. mpa.sefda.govfda.gov The most clinically relevant phenotypes in the context of tolterodine metabolism are extensive metabolizers (EMs) and poor metabolizers (PMs). mpa.sefda.govfda.gov
In extensive metabolizers, who have functional CYP2D6 activity, the primary metabolic pathway is the hydroxylation of tolterodine to the active 5-hydroxymethyl metabolite. mpa.sefda.govtevauk.com
In contrast, poor metabolizers have deficient or significantly reduced CYP2D6 activity. mpa.sefda.govpharmgkb.org In these individuals, the formation of the 5-hydroxymethyl metabolite is negligible or undetectable. fda.govpharmgkb.orgpharmgkb.org The metabolism in poor metabolizers is primarily shunted towards the N-dealkylation pathway, mediated by CYP3A4, leading to higher serum concentrations of the parent drug, tolterodine. mpa.sefda.govfda.govpharmgkb.org Approximately 7% of Caucasians are classified as poor metabolizers of CYP2D6 substrates. mpa.sefda.govhres.ca
Research findings highlight the distinct pharmacokinetic profiles between extensive and poor metabolizers:
| Pharmacokinetic Parameter | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) | Source |
| Systemic Clearance of Tolterodine | Higher (e.g., ~30-44 L/h) | Lower (e.g., ~9 L/h) | mpa.senih.govnih.gov |
| Elimination Half-life of Tolterodine | Shorter (e.g., 2-3 hours) | Longer (e.g., ~9 hours) | ki.senih.govnih.gov |
| Serum Concentration of Tolterodine | Lower | Higher (e.g., ~7-fold higher Cmax at steady-state) | mpa.sefda.govpharmgkb.orgpharmgkb.orgnih.gov |
| Serum Concentration of 5-HM | Detectable, significant | Negligible/Undetectable | fda.govpharmgkb.orgpharmgkb.orgnih.gov |
| Absolute Bioavailability of Tolterodine | Lower (e.g., 17%) | Higher (e.g., 65%) | mpa.setevauk.comhpra.ie |
Clinical Relevance of Metabolic Phenotype
However, some research suggests potential differences in specific effects. For instance, one study indicated that a decrease in REM sleep duration under tolterodine was observed only in individuals carrying one or two deficient CYP2D6 alleles (intermediate and poor metabolizers), suggesting a potential influence of metabolic phenotype on certain central nervous system effects. nih.gov
Excretion Pathways and Elimination Kinetics
Following metabolism, the elimination of tolterodine and its metabolites primarily occurs via excretion in the urine. pfizer.commpa.sepsu.edu Studies using radiolabeled tolterodine have shown that a significant portion of the administered radioactivity is recovered in urine, typically around 77% within 7 days. pfizer.commpa.sehres.cafda.gov A smaller proportion, about 17%, is recovered in feces. pfizer.commpa.sehres.cafda.gov
Less than 1% of the administered dose is typically recovered in urine as unchanged tolterodine in extensive metabolizers, while this can be slightly higher (less than 2.5%) in poor metabolizers. pfizer.commpa.sehres.cafda.gov The active 5-hydroxymethyl metabolite accounts for about 5% to 14% of the recovered radioactivity in urine in extensive metabolizers, but less than 1% in poor metabolizers. pfizer.commpa.sehres.cafda.gov
The major metabolites found in urine are the carboxylated metabolite (5-carboxylic acid metabolite) and its N-dealkylated form (N-dealkylated 5-carboxylic acid metabolite), which account for approximately 51% and 29% of the urinary recovery, respectively. mpa.setevauk.comfda.gov Glucuronide conjugates of tolterodine and its metabolites are also formed and excreted in urine. psu.edunih.gov
The elimination half-life of tolterodine in extensive metabolizers is typically around 2-3 hours. pfizer.comki.senih.gov The elimination half-life of the 5-hydroxymethyl metabolite is slightly longer, approximately 3-3.3 hours. pfizer.comnih.gov In poor metabolizers, the elimination half-life of tolterodine is significantly longer, around 9 hours, due to reduced clearance via the primary metabolic pathway. nih.govnih.gov
Renal function can impact the elimination of tolterodine and its metabolites. In patients with severe renal impairment, exposure to unbound tolterodine and the 5-hydroxymethyl metabolite can be doubled. hpra.iempa.se Furthermore, the plasma levels of other metabolites, such as the carboxylic acid and N-dealkylated carboxylic acid metabolites, can be markedly increased (up to 10-30 fold) in patients with renal impairment. mpa.sefda.gov
Renal Excretion of Drug and Metabolites
Renal excretion is a primary route for the elimination of tolterodine and its metabolites. Following oral administration of 14C-tolterodine, a significant percentage of the total radioactivity is recovered in the urine. Studies in healthy volunteers have shown that approximately 77% of the administered radioactivity is recovered in urine over a 7-day period. fda.govgeneesmiddeleninformatiebank.nltevauk.comhpra.iehres.cahres.cafda.govhres.ca
Less than 1% of the administered dose is recovered in urine as unchanged tolterodine in extensive metabolizers, while in poor metabolizers, less than 2.5% is recovered as intact drug. fda.govgeneesmiddeleninformatiebank.nlhres.cahres.cafda.govhres.ca The active 5-hydroxymethyl metabolite accounts for 5% to 14% of the dose recovered in urine in extensive metabolizers, but less than 1% in poor metabolizers. fda.govgeneesmiddeleninformatiebank.nlfda.gov
The carboxylated metabolite and the corresponding dealkylated metabolite are major components of the urinary recovery, accounting for approximately 51% and 29% of the metabolites recovered in the urine, respectively. fda.govpfizer.comgeneesmiddeleninformatiebank.nltevauk.comhpra.ieregionuppsala.serxlist.com
In patients with impaired renal function (creatinine clearance between 10 and 30 mL/min), levels of tolterodine and the 5-hydroxymethyl metabolite are approximately 2-3 fold higher compared to healthy volunteers. fda.govfda.gov Furthermore, exposure levels of other metabolites, such as tolterodine acid, N-dealkylated tolterodine acid, N-dealkylated tolterodine, and N-dealkylated hydroxylated tolterodine, are significantly higher (10-30 fold) in renally impaired patients. fda.govfda.gov
Here is a summary of the approximate recovery of radioactivity in urine following oral administration of 14C-tolterodine:
| Excreted Substance | Approximate % of Total Radioactivity in Urine (Healthy Volunteers) |
| Total Radioactivity | 77% fda.govgeneesmiddeleninformatiebank.nltevauk.comhpra.iehres.cahres.cafda.govhres.ca |
| Unchanged Tolterodine (EM) | < 1% fda.govgeneesmiddeleninformatiebank.nlhres.cahres.cafda.govhres.ca |
| Unchanged Tolterodine (PM) | < 2.5% fda.govhres.cahres.cafda.govhres.ca |
| 5-hydroxymethyl metabolite (EM) | 5% - 14% fda.govgeneesmiddeleninformatiebank.nlfda.gov |
| 5-hydroxymethyl metabolite (PM) | < 1% fda.govfda.gov |
| 5-carboxylic acid metabolite | 51% ± 14% fda.govpfizer.comtevauk.comhpra.ieregionuppsala.serxlist.com |
| N-dealkylated 5-carboxylic acid metabolite | 29% ± 6.3% fda.govpfizer.comtevauk.comhpra.ieregionuppsala.serxlist.com |
Fecal Excretion
Fecal excretion is another route of elimination for tolterodine and its metabolites. Following the administration of a 5 mg oral dose of 14C-tolterodine solution to healthy volunteers, approximately 17% of the total radioactivity was recovered in feces over a 7-day period. fda.govgeneesmiddeleninformatiebank.nltevauk.comhpra.iehres.cahres.cafda.govhres.ca
Elimination Half-Life Considerations
The elimination half-life of tolterodine varies depending on the individual's CYP2D6 metabolizer status. In extensive metabolizers, the terminal elimination half-life of tolterodine is typically between 1.9 and 3.7 hours. hres.cahres.cahres.cawikipedia.org For poor metabolizers, the half-life of tolterodine is significantly longer, approximately 10 hours. geneesmiddeleninformatiebank.nlregionuppsala.se
The active 5-hydroxymethyl metabolite has an elimination half-life of approximately 3 hours in extensive metabolizers. fda.govmedscape.commedsinfo.com.au
In individuals with hepatic cirrhosis, the elimination half-life of tolterodine is prolonged, with a mean of 7.8 to 8.7 hours. hres.cafda.govfda.gov The clearance of orally administered tolterodine is also substantially lower in cirrhotic patients compared to healthy volunteers. hres.cafda.gov
Here is a summary of elimination half-life values:
| Substance | Population | Elimination Half-Life |
| Tolterodine | Extensive Metabolizers | 1.9 - 3.7 hours hres.cahres.cahres.cawikipedia.org |
| Tolterodine | Poor Metabolizers | ~10 hours geneesmiddeleninformatiebank.nlregionuppsala.se |
| Tolterodine | Cirrhotic Patients | 7.8 - 8.7 hours hres.cafda.govfda.gov |
| 5-hydroxymethyl metabolite | Extensive Metabolizers | ~3 hours fda.govmedscape.commedsinfo.com.au |
Pharmacodynamics and Translational Research
Urodynamic Effects
Studies evaluating the urodynamic effects of tolterodine (B1663597) have demonstrated its ability to influence several key parameters related to bladder function. fda.govnih.govauajournals.orgnih.govnih.govnih.govpfizer.comnih.gov These effects are indicative of its action in reducing detrusor overactivity. nih.govnih.govnih.govnih.govnih.gov
Influence on Residual Urine Volume
Tolterodine has been shown to increase residual urine volume. mims.comfda.govfda.govpfizer.compfizer.comnih.govpfizer.comnih.govnih.gov This effect is a direct consequence of its antimuscarinic action, which can lead to incomplete emptying of the bladder. mims.comfda.govfda.govpfizer.compfizer.comguidetomalariapharmacology.orgpfizer.com For instance, a study in healthy volunteers administered a single 6.4 mg dose of tolterodine immediate release showed an increase in residual urine at 1 and 5 hours post-dose. fda.govfda.govpfizer.compfizer.comnih.govpfizer.com In a pooled analysis of Phase II studies, a dosage of 4 mg twice daily was associated with an increase in residual urinary volume. nih.gov Another study in women with overactive bladder showed an increase in post-void residual urine after treatment with tolterodine. nih.gov
| Study Population | Dosage | Change in Residual Urine Volume | Citation |
|---|---|---|---|
| Healthy volunteers | Single 6.4 mg IR | Increase at 1 and 5 hours | fda.govfda.govpfizer.compfizer.comnih.govpfizer.com |
| Patients with detrusor overactivity (Pooled Phase II) | 4 mg twice daily | Increase | nih.gov |
| Women with overactive bladder | Recommended dose | Increased post-void residual urine | nih.gov |
Impact on Detrusor Pressure
Tolterodine leads to a decrease in detrusor pressure. mims.comfda.govfda.govpfizer.compfizer.comnih.govguidetomalariapharmacology.orgscireproject.compfizer.com This reduction in pressure is a key pharmacodynamic effect that contributes to the treatment of overactive bladder symptoms. mims.comfda.govfda.govpfizer.compfizer.comnih.govguidetomalariapharmacology.orgscireproject.compfizer.com In a randomized controlled trial involving individuals with neurogenic bladder dysfunction, the maximum detrusor pressure decreased significantly in those treated with tolterodine. scireproject.com Specifically, in one group, the average maximum detrusor pressure dropped from 54 to 43 cm H₂O (p<0.05). scireproject.com In healthy volunteers, a single 6.4 mg dose of immediate release tolterodine resulted in decreased detrusor pressure at 1 and 5 hours post-dose. fda.govfda.govpfizer.compfizer.comnih.govpfizer.com
| Study Population | Treatment Group | Baseline Max Detrusor Pressure (cm H₂O) | Post-treatment Max Detrusor Pressure (cm H₂O) | p-value | Citation |
|---|---|---|---|---|---|
| Neurogenic bladder dysfunction | Tolterodine | 54 | 43 | <0.05 | scireproject.com |
| Healthy volunteers | Single 6.4 mg IR | - | Decrease at 1 and 5 hours | - | fda.govfda.govpfizer.compfizer.comnih.govpfizer.com |
Changes in Cystometric Capacity
Tolterodine treatment has been associated with increases in cystometric capacity. hres.cascireproject.comnih.govauajournals.orgnih.govnih.govopenaccessjournals.com This indicates that the bladder can hold a larger volume of urine before the urge to void or involuntary contractions occur. hres.cascireproject.comnih.govauajournals.orgnih.govnih.govopenaccessjournals.com In a randomized controlled trial, individuals with neurogenic bladder dysfunction treated with tolterodine showed a significant increase in cystometric capacity. scireproject.com One group saw an average cystometric capacity enlargement from 271 to 430 mL (p=0.0005), while another showed a significant increase in bladder capacity (p<0.001). scireproject.com A multicenter, randomized, double-blind, placebo-controlled study found a statistically significant increase in maximal cystometric capacity in the tolterodine 2 mg twice daily group at week 4 (p = 0.034). nih.gov A study in women with an overactive bladder also reported a significant increase in maximum cystometric capacity after 3 months of medication (p < 0.05). nih.gov
| Study Population | Treatment Group | Baseline Cystometric Capacity (mL) | Post-treatment Cystometric Capacity (mL) | p-value | Citation |
|---|---|---|---|---|---|
| Neurogenic bladder dysfunction | Tolterodine | 271 | 430 | 0.0005 | scireproject.com |
| Neurogenic bladder dysfunction | Tolterodine | - | Significant increase | <0.001 | scireproject.com |
| Detrusor overactivity (RCT) | Tolterodine 2 mg twice daily | - | Significant increase at week 4 | 0.034 | nih.gov |
| Women with overactive bladder | Tolterodine | - | Significant increase at 3 months | <0.05 | nih.gov |
Volume at First Contraction
An increase in the volume at first detrusor contraction has been observed with tolterodine treatment. hres.canih.govauajournals.orgopenaccessjournals.com This suggests that the bladder can hold a greater volume before the onset of the first involuntary detrusor contraction. hres.canih.govauajournals.orgopenaccessjournals.com In a multicenter, randomized, double-blind, placebo-controlled study, a statistically significant increase in the volume at first contraction was noted in the tolterodine 2 mg twice daily group at week 4 (p = 0.030). nih.gov Some pediatric studies in children with neurogenic detrusor overactivity also showed dose-related increases in volume to first detrusor contraction. auajournals.org
| Study Population | Treatment Group | Change in Volume at First Contraction | p-value | Citation |
|---|---|---|---|---|
| Detrusor overactivity (RCT) | Tolterodine 2 mg twice daily | Statistically significant increase at week 4 | 0.030 | nih.gov |
| Children with neurogenic detrusor overactivity | Tolterodine (various doses) | Dose-related increases | - | auajournals.org |
Preclinical Pharmacodynamic Models
Preclinical studies utilizing various models have been instrumental in characterizing the pharmacodynamic profile of tolterodine. hres.cafda.govnih.govhres.ca
In vitro Bladder Contraction Studies (e.g., Carbachol-induced)
In vitro studies using isolated bladder preparations have demonstrated that tolterodine is a competitive muscarinic receptor antagonist capable of inhibiting bladder contractions induced by cholinergic agonists like carbachol (B1668302). hres.cafda.govnih.govhres.caresearchgate.net Tolterodine has been shown to inhibit carbachol-induced contraction of isolated bladder preparations from rats, guinea pigs, and humans. hres.cafda.govnih.govhres.ca These studies indicate a concentration-dependent, competitive inhibition of contractions. nih.gov For instance, tolterodine effectively inhibited carbachol-induced contractions of isolated strips of urinary bladder from guinea pigs and humans in a concentration-dependent, competitive manner. nih.gov Preclinical studies have also shown that tolterodine is as active as oxybutynin (B1027) in inhibiting contractions of the detrusor muscle from the guinea pig and electrically induced contractions of human detrusor muscle ex vivo. hres.cahres.ca
Animal Models of Bladder Function (e.g., Anesthetized Cat)
Animal models, such as the anesthetized cat, have been instrumental in characterizing the effects of tolterodine on bladder function. In anesthetized cats, tolterodine has demonstrated potent antimuscarinic action on the urinary bladder, effectively inhibiting acetylcholine-induced bladder contractions. fda.gov Studies in this model have shown that tolterodine is significantly more potent in inhibiting bladder contractions than in inhibiting electrically induced salivation, suggesting a degree of tissue selectivity for the bladder over salivary glands in vivo. hres.cafda.govresearchgate.net
Research using anesthetized cats with acetic acid-induced bladder overactivity has further explored tolterodine's effects. In this model, tolterodine alone at a dose of 0.3 mg/kg significantly increased bladder capacity. nih.gov When combined with non-invasive foot stimulation, a lower dose of tolterodine (0.1 mg/kg), which was not effective on its own, significantly increased bladder capacity, and higher doses of tolterodine combined with stimulation resulted in further increases in bladder capacity. nih.gov This indicates a potential for combination therapies to enhance the effects of tolterodine on bladder function.
Comparative Pharmacodynamic Profiles with Other Antimuscarinics
Comparisons between tolterodine and other antimuscarinic agents highlight differences in their pharmacodynamic profiles and tissue selectivity. In vitro studies have shown that tolterodine effectively inhibits carbachol-induced contractions of isolated bladder strips from guinea pigs and humans in a concentration-dependent, competitive manner, with reported K(B) values in the nanomolar range. fda.govnih.gov Tolterodine and oxybutynin have been found to be equipotent muscarinic receptor antagonists in vitro, inhibiting contractions of isolated bladder preparations to a similar extent. researchgate.net
However, in vivo studies, particularly in the anesthetized cat model, reveal differences in tissue selectivity. Tolterodine has shown more effective inhibition of acetylcholine-induced bladder contraction than of electrically evoked salivation, whereas oxybutynin has displayed the opposite tissue selectivity. researchgate.netnih.gov This suggests that while both drugs are effective muscarinic antagonists, their relative effects on bladder versus salivary glands differ.
Studies comparing tolterodine with darifenacin (B195073), an M3-selective antagonist, in anesthetized rhesus monkeys have provided further insights. Tolterodine (nonselective) and oxybutynin (moderately M3-selective) increased bladder capacity at lower doses than those required to decrease micturition pressure. researchgate.net In contrast, higher doses of darifenacin were needed to increase bladder capacity than to decrease micturition pressure. researchgate.net These findings suggest that in nonhuman primates, muscarinic receptor subtypes other than M3 may also contribute to regulating bladder storage function, as less subtype-selective agents like tolterodine and oxybutynin showed higher specificity for the bladder capacity effect compared to the effect on micturition pressure when compared to M3-selective darifenacin. researchgate.net
Interactive Table: Comparative In Vivo Tissue Selectivity (Anesthetized Cat)
| Compound | Inhibition of Bladder Contraction | Inhibition of Salivation | Relative Bladder Selectivity |
| Tolterodine | More potent | Less potent | Higher |
| Oxybutynin | Less potent | More potent | Lower |
Biomarker Identification and Validation
While the search results did not provide extensive details specifically on the identification and validation of biomarkers directly related to tolterodine's pharmacodynamic effects on the bladder, the concept of biomarker identification is mentioned in the context of personalized medicine, particularly in cardiovascular drugs. justdial.com However, this is a general statement and not specific to tolterodine's bladder-related pharmacodynamics.
Exposure-Response Relationships
Studies have explored the relationship between exposure to tolterodine and its active metabolite and the resulting pharmacodynamic effects. The active moiety, representing the combined exposure to unbound tolterodine and its 5-hydroxymethyl metabolite, is considered crucial for understanding the exposure-response relationship. fda.gov
In studies involving children with neurogenic lower urinary tract dysfunction, demonstrating clear exposure-response relationships proved challenging in small studies. fda.gov However, statistical models using Classification and Regression Tree (CART) analysis were applied to data from studies in this population to explore possible exposure-clinical response relationships. fda.gov This analysis identified threshold active moiety AUC0-24 values that were significantly associated with improvement in incontinence episodes compared to placebo. fda.gov
In adult studies, urodynamic measurements in patients with overactive bladder receiving recommended therapeutic doses of tolterodine have shown increases in the volume at first contraction and maximum cystometric capacity. hres.cahres.ca Following a single high dose (6.4 mg) in healthy volunteers, main effects included an increase in residual urine and a decrease in detrusor pressure, consistent with antimuscarinic action. hres.cafda.govhres.ca
A dose-effect relationship has been established for tolterodine extended-release capsules in terms of mean residual volume per micturition. hres.ca A dose-effect relationship was also observed for the inhibition of salivation, a known antimuscarinic effect. hres.ca
The exposure-response relationship for dry mouth, a common antimuscarinic response, has been modeled using pharmacokinetic-pharmacodynamic study data. researchgate.net A clear relationship between active moiety exposure and the incidence of dry mouth was confirmed. researchgate.net This modeling has also been used to estimate the incidence of dry mouth based on simulated exposure levels in individuals with different CYP2D6 genotypes, indicating that exposure changes influenced by genotype can affect the antimuscarinic response. researchgate.net
Interactive Table: Exposure-Response Observations
| Pharmacodynamic Effect | Relationship to Exposure (Active Moiety) | Notes | Source(s) |
| Improvement in Incontinence | Threshold AUC associated with improvement | Observed in pediatric studies with CART analysis | fda.gov |
| Increased Volume at First Contraction | Dose-related increases observed in some pediatric studies | Variability noted across studies and doses | auajournals.org |
| Increased Cystometric Bladder Capacity | Dose-related increases observed in some pediatric studies | Variability noted across studies and doses | auajournals.org |
| Increased Residual Urine | Observed after single high dose in healthy volunteers | Consistent with antimuscarinic action | hres.cafda.govhres.ca |
| Decreased Detrusor Pressure | Observed after single high dose in healthy volunteers | Consistent with antimuscarinic action | hres.cafda.govhres.ca |
| Increased Mean Residual Volume | Dose-effect relationship established | Observed with extended-release formulation | hres.ca |
| Inhibition of Salivation | Dose-effect relationship observed | Also related to active moiety exposure in modeling studies | hres.caresearchgate.net |
| Incidence of Dry Mouth | Clear relationship with active moiety exposure | Modeled using PK-PD data, influenced by CYP2D6 genotype | researchgate.net |
Preclinical Research and Development
Advanced Preclinical Efficacy Models
Preclinical studies have demonstrated that tolterodine (B1663597) is effective in inhibiting contractions of the detrusor muscle. In guinea pig models, tolterodine showed comparable activity to oxybutynin (B1027) in inhibiting these contractions hres.ca. It also exhibited similar activity to oxybutynin in inhibiting electrically induced contractions of human detrusor muscle obtained from both stable and overactive bladders ex vivo. These electrically induced contractions were completely blocked by tolterodine hres.ca. In anesthetized cats, tolterodine was significantly more potent in inhibiting acetylcholine-induced urinary bladder contractions compared to electrically induced salivation, suggesting a degree of selectivity for the bladder in animal models fda.govfda.gov. Urodynamic measurements in patients with overactive bladder treated with recommended therapeutic doses of tolterodine have shown an increase in the volume at first contraction and maximum cystometric capacity, consistent with its antimuscarinic action on the lower urinary tract hres.ca.
Toxicology Studies and Mechanisms of Toxicity
Preclinical safety studies, including toxicity, genotoxicity, carcinogenicity, and safety pharmacology, have generally not revealed clinically relevant effects except those related to the pharmacological action of the drug geneesmiddeleninformatiebank.nlhpra.ie.
Embryolethality and Fetal Abnormalities in Animal Models
Reproduction studies in animals have provided insights into the potential for developmental toxicity. In pregnant mice, oral administration of tolterodine at doses of 30 to 40 mg/kg/day resulted in embryolethality, reduced fetal weight, and an increased incidence of fetal abnormalities. These abnormalities included cleft palate, digital abnormalities, intra-abdominal hemorrhage, and various skeletal abnormalities, primarily reduced ossification doctorlib.orgpfizer.comhres.canih.gov. At these doses, the systemic exposure, based on AUC values, was approximately 20 to 25 times higher than that observed in humans pfizer.comhres.canih.gov. Lower doses of 20 mg/kg/day, yielding systemic exposures about 14 times the human exposure, did not result in anomalies or malformations in mice doctorlib.orgpfizer.comhres.canih.gov. Studies in rabbits, with subcutaneous doses producing systemic exposures about 3 times the human exposure, did not show embryotoxicity or teratogenicity doctorlib.orgnih.gov. Tolterodine has been shown to cross the placenta in mice doctorlib.org.
Organ-Specific Toxicities
In repeat-dose toxicity studies in rats, increased liver weights were observed in females at medium and high doses, and in males at high doses. Increased lung weights were noted in high-dose rats, and increased kidney weights in high-dose males. Histopathological findings included increased height of follicular epithelium and decreased colloid in the thyroid of high-dose rats, centrilobular and/or diffuse hepatocyte enlargement in the liver of medium and high-dose males and females, and prominent, pigmented (iron positive) alveolar macrophages in the lungs of medium and high-dose males and high-dose females fda.gov. Decreased intestinal motility observed at high doses is linked to its primary antimuscarinic action fda.gov.
Formulation Development for Enhanced Pharmacokinetic Profiles
Formulation development for tolterodine tartrate aims to control the rate and extent of drug absorption, leading to improved pharmacokinetic profiles compared to immediate-release formulations. This includes developing formulations that provide sustained drug release, bypass hepatic first-pass metabolism, or offer alternative routes of administration.
Extended-Release Formulations
Extended-release (ER) formulations of this compound are designed to provide a slower and more sustained absorption of the drug compared to immediate-release (IR) tablets. pfizer.comhpra.ie This results in prolonged therapeutic levels and reduced fluctuations in plasma concentrations over a 24-hour period. alliedacademies.orgnih.gov
Studies have shown that ER capsules lead to maximum serum concentrations being observed around 4 hours after administration, with a range typically between 2 and 6 hours. pfizer.comhpra.ie The apparent half-life for tolterodine administered as an ER capsule is approximately 6 hours in extensive metabolizers and about 10 hours in poor metabolizers (individuals with deficient CYP2D6 activity). pfizer.comhpra.iemdpi.com Steady-state concentrations are typically reached within 4 days of administering the ER capsules. pfizer.comhpra.ie Food intake does not appear to have a clinically relevant effect on the pharmacokinetic profile of the ER formulation. hres.cafda.gov
Pharmacokinetic equivalence, based on the area under the concentration-time curve over 24 hours (AUC24), has been demonstrated between IR tolterodine tablets (2 mg twice daily) and ER capsule formulations (4 mg once daily). nih.gov The ER formulation provides a pharmacokinetic pattern that approximates a zero-order release, with sustained levels observed 24 hours post-dose. alliedacademies.org This sustained release is achieved through systems like beaded networks where the drug is encased and overlaid on inert beads, with drug distribution potentially being influenced by gastric acidity. alliedacademies.org
Table 1: Pharmacokinetic Parameters of Tolterodine Formulations (Illustrative based on search results)
| Formulation Type | Cmax (approximate) | Tmax (approximate) | Half-life (Extensive Metabolizers) | Half-life (Poor Metabolizers) | Steady State Reached |
| Immediate-Release Tablet | Rapid (within 1-3 hours) hres.caregionuppsala.segeneesmiddeleninformatiebank.nl | 1-3 hours hres.caregionuppsala.segeneesmiddeleninformatiebank.nl | 2-3 hours mdpi.comregionuppsala.segeneesmiddeleninformatiebank.nl | ~10 hours mdpi.comregionuppsala.segeneesmiddeleninformatiebank.nl | Within 2 days regionuppsala.segeneesmiddeleninformatiebank.nl |
| Extended-Release Capsule | Slower (within 2-6 hours) pfizer.comhpra.ie | 4 hours (2-6 hour range) pfizer.comhpra.ie | ~6 hours pfizer.commdpi.com | ~10 hours pfizer.commdpi.com | Within 4 days pfizer.comhpra.ie |
Note: Data compiled from various sources and may represent findings from different studies and species.
Transdermal Drug Delivery Systems
Transdermal drug delivery systems for this compound have been explored as an alternative route of administration to bypass hepatic first-pass metabolism and potentially improve the pharmacokinetic profile. scielo.br These systems aim to deliver the drug through the skin at a controlled rate.
Preclinical studies in animal models, such as rabbits, have evaluated the pharmacokinetic properties of transdermal this compound formulations, including gels. scielo.brbrazjurol.com.br Compared to oral suspension, transdermal gels have shown an increase in both the area under the concentration-time curve (AUC) and the half-life (T1/2). scielo.brbrazjurol.com.br For instance, in one study, the half-life was increased from approximately 3.16 hours with oral suspension to about 10.88 hours with a transdermal gel formulation. scielo.brbrazjurol.com.br
Research has investigated enhancing transdermal permeation through methods like using chemical enhancers (e.g., terpenes like nerolidol) and physical techniques such as iontophoresis. scielo.brbrazjurol.com.brresearchgate.net Studies have indicated that combining iontophoresis with chemical enhancers can be an effective method for transdermal administration of this compound, leading to enhanced permeation. brazjurol.com.brresearchgate.net In vivo studies in rabbits demonstrated that optimized transdermal gel formulations could achieve a relative bioavailability significantly higher than that of oral suspension. scielo.brbrazjurol.com.br For example, a relative bioavailability of 317% compared to oral suspension was reported for an optimized transdermal gel in rabbits. scielo.brbrazjurol.com.br
Table 2: Pharmacokinetic Comparison: Oral Suspension vs. Transdermal Gel in Rabbits (Illustrative based on search results)
| Formulation Type | Cmax (ng/mL) | AUC0-72 (ng*h/mL) | T1/2 (hours) | Relative Bioavailability (%) |
| Oral Suspension | 316.83 ± 42.40 scielo.brbrazjurol.com.br | Not directly comparable over 72h in the source | 3.16 ± 0.18 scielo.brbrazjurol.com.br | 100 (reference) scielo.brbrazjurol.com.br |
| Transdermal Gel (Optimized) | 176.47 ± 12.01 scielo.brbrazjurol.com.br | Significantly higher than oral scielo.brbrazjurol.com.br | 10.88 ± 0.39 scielo.brbrazjurol.com.br | 317 scielo.brbrazjurol.com.br |
Note: Data are mean ± S.D. from a study in rabbits (n=3). scielo.brbrazjurol.com.br
Oral Solution and Orodispersible Tablet Formulations
Oral solution formulations of this compound have been used in preclinical and clinical pharmacokinetic studies. fda.gov These formulations typically allow for rapid absorption of the drug.
Orodispersible tablet (ODT) formulations are designed to dissolve quickly in the mouth, offering an alternative oral delivery method. Preclinical pharmacokinetic studies of this compound ODTs have been conducted in animal models, such as rats. researchgate.net These studies involve developing and validating analytical methods, such as high-performance liquid chromatography (HPLC), to quantify this compound in biological fluids like plasma after oral administration of the ODT formulation. researchgate.net Such studies aim to characterize the absorption and pharmacokinetic profile of the ODT formulation in the preclinical setting. researchgate.net
Clinical Research and Development
Clinical Trial Design and Methodology
The clinical evaluation of tolterodine (B1663597) tartrate has primarily utilized rigorous study designs to assess its efficacy and tolerability.
Randomized, Double-Blind, Placebo-Controlled Studies
Randomized, double-blind, placebo-controlled studies have been fundamental in evaluating tolterodine tartrate. Four such 12-week studies were conducted to assess this compound tablets for the treatment of overactive bladder symptoms pfizer.comfda.gov. These studies included a total of 853 patients who received this compound 2 mg twice daily and 685 patients who received placebo pfizer.comfda.gov. The patient population in these studies was predominantly Caucasian (95%) and female (78%), with a mean age of 60 years pfizer.comfda.gov. At the start of the studies, most patients reported urgency, increased frequency of micturitions, and urge incontinence pfizer.comfda.gov.
Another randomized, double-blind, active-controlled study, known as the OPERA trial, compared extended-release formulations of oxybutynin (B1027) and this compound in women with overactive bladder researchgate.net. This 12-week study involved 71 centers in the US researchgate.net. Women with 21 to 60 urge urinary incontinence episodes per week and an average of 10 or more voids per 24 hours were randomized to receive either extended-release oxybutynin 10 mg/d or tolterodine 4 mg/d researchgate.net. Efficacy variables, including episodes of urge urinary incontinence, total incontinence, and micturition frequency, were recorded using 24-hour urinary diaries researchgate.net.
An international, multicentre, randomized, double-blind trial also compared tolterodine 2 mg twice daily, placebo, and two doses of solifenacin (B1663824) (5 mg and 10 mg once daily) over a 12-week treatment period in adult patients with symptomatic overactive bladder rima.org. This study was conducted at 98 centers rima.org. Efficacy variables included changes from baseline in the mean number of urgency, incontinence, and urge incontinence episodes, as well as changes in the mean number of voids per 24 hours and mean volume voided per void rima.org.
Phase III Clinical Programs
The Phase III clinical program for this compound tablets involved a substantial number of patients. This program included 3071 patients treated with this compound (N=2133) or placebo (N=938), with treatment durations up to 12 months pfizer.comnih.gov. Patients received doses of 1, 2, 4, or 8 mg/day pfizer.comnih.gov.
Four Phase III, 12-week, controlled clinical studies specifically focused on evaluating this compound tablets medsinfo.com.auhres.ca. These studies included a total of 1120 patients medsinfo.com.auhres.ca. Within these studies, 474 patients received this compound 2 mg twice daily, 121 patients received this compound 1 mg twice daily, 349 patients received oxybutynin 5 mg three times daily, and 176 patients received placebo medsinfo.com.auhres.ca. These four studies formed the basis for the main safety evaluation medsinfo.com.au.
Pediatric Phase III randomized, placebo-controlled, double-blind, 12-week studies were also conducted using tolterodine extended release capsules pfizer.comnih.gov. A total of 710 pediatric patients aged 5–10 years with urinary frequency and urge urinary incontinence were included, with 486 receiving tolterodine extended release and 224 receiving placebo pfizer.comnih.gov. However, efficacy was not demonstrated in this pediatric population pfizer.comnih.govfda.govfda.gov.
Patient-Centered Web-Based Trial Methodologies
Patient-centered web-based methodologies have been explored in clinical trials involving this compound. The REMOTE (Research on Electronic Monitoring of OAB Treatment Experience) trial was a US-based Participatory Patient-Centered clinical trial that utilized mobile phone and web-based technology to collect data on the safety and efficacy of this compound extended release for overactive bladder pfizer.compharmatimes.com. This randomized, placebo-controlled, Phase 4 trial was conducted entirely using a web-based approach under an Investigational New Drug (IND) application researchgate.netnih.gov. The trial aimed to replicate previous clinic-based trials but was managed remotely from a single clinical site researchgate.netnih.gov.
In the REMOTE trial, participants were recruited and screened for eligibility via the web using online questionnaires researchgate.netnih.gov. Laboratory testing was conducted in their local communities researchgate.netnih.gov. Informed consent was obtained through an interactive web-based method with physician countersignature researchgate.netnih.gov. Study medication was shipped directly to the participants' homes pfizer.compharmatimes.com. While 5157 individuals registered on the trial website, challenges in the multi-step screening process and technology utilization resulted in a smaller number of randomized participants researchgate.net. At week 12, the mean change from baseline in micturitions/24 hours was -2.4 for tolterodine extended release versus -0.8 for placebo, with a treatment difference of -1.6 (95% CI: -3.9, 0.6) researchgate.netnih.gov. The efficacy observed in the REMOTE trial was consistent with results from conventional trials researchgate.netnih.gov.
Pharmacokinetic Studies in Special Populations
Pharmacokinetic studies have investigated the disposition of this compound in specific patient populations, including the geriatric population and patients with hepatic impairment.
Patients with Hepatic Impairment
Hepatic impairment can significantly affect the disposition of tolterodine. Studies conducted in patients with hepatic cirrhosis (Child-Pugh Class A and B) have shown that the elimination half-life of tolterodine immediate release was longer (mean, 7.8 hours) compared to healthy young and elderly volunteers (mean, 2 to 4 hours) fda.govregionuppsala.se. The clearance of orally administered tolterodine immediate release was substantially lower in cirrhotic patients (1.0 ± 1.7 L/h/kg) than in healthy volunteers (5.7 ± 3.8 L/h/kg) regionuppsala.se.
Subjects with hepatic cirrhosis exhibit higher serum concentrations and longer half-lives of tolterodine and the DD 01 metabolite compared to young healthy subjects given the same dose hres.cahres.ca. Approximately 2-fold higher exposure of unbound tolterodine and the 5-hydroxymethyl metabolite has been found in subjects with liver cirrhosis pfizer.com.
Patients with Renal Impairment
Renal impairment can significantly alter the disposition of tolterodine and its metabolites. Studies have shown that in patients with creatinine (B1669602) clearance between 10 and 30 mL/min, levels of tolterodine immediate release and its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), were approximately 2 to 3 times higher compared to healthy volunteers. fda.govfda.gov Exposure levels of other tolterodine metabolites, such as tolterodine acid, N-dealkylated tolterodine acid, N-dealkylated tolterodine, and N-dealkylated hydroxylated tolterodine, were substantially higher (10 to 30 fold) in patients with renal impairment. fda.gov The mean exposure of unbound tolterodine and its 5-hydroxymethyl metabolite is doubled in patients with severe renal impairment (GFR ≤ 30 ml/min). regionuppsala.sehpra.ie Plasma levels of other metabolites were markedly increased, up to 12-fold, in these patients, although the clinical relevance of this increased exposure is not fully understood. regionuppsala.sehpra.ie Tolterodine is not recommended for use in patients with creatinine clearance less than 10 mL/min as this population has not been studied. fda.govnih.gov
Pediatric Population (e.g., Neurologically Impaired Children)
The efficacy of this compound has not been demonstrated in the pediatric population. regionuppsala.sehpra.ieregionuppsala.se Consequently, this compound is not recommended for use in children. regionuppsala.sehpra.ie Clinical studies have been conducted in pediatric patients, including those with neurogenic detrusor overactivity. Three exploratory open-label, dose-escalating studies investigated the pharmacokinetics and safety of tolterodine in children aged 1 month to 15 years with neurogenic detrusor overactivity. nih.govauajournals.org These studies included patients with stable neurological diseases such as meningomyelocele, spinal dysraphism, cerebral palsy, and traumatic spinal cord injury. fda.gov
In studies involving patients aged 1 month to 10 years, some dose-related increases in volume to first detrusor contraction and cystometric bladder capacity were observed. nih.govauajournals.org However, in patients aged 11 to 15 years, there were no obvious dose-response relationships. nih.govauajournals.org Pharmacokinetic results from studies in younger children (≤10 years) suggested no apparent effect of age on pharmacokinetic parameters. nih.govauajournals.org In the older pediatric group (11 to 15 years) receiving the extended-release formulation, the time of maximum observed serum concentration and apparent terminal half-life were delayed, consistent with the formulation. nih.govauajournals.org
Two phase 3 randomized, placebo-controlled, double-blind, 12-week studies in 710 pediatric patients aged 5–10 years with urinary frequency and urge incontinence did not establish efficacy. regionuppsala.sepfizer.com
Drug-Drug Interaction Studies
Tolterodine is primarily metabolized by cytochrome P450 (CYP) enzymes, mainly CYP2D6 in extensive metabolizers and CYP3A4 in poor metabolizers. drugs.com Clinically relevant drug interactions are primarily associated with inhibitors of these enzymes. nih.gov
Co-administration with CYP2D6 Inhibitors (e.g., Fluoxetine)
Fluoxetine (B1211875), a potent inhibitor of CYP2D6, significantly inhibits the metabolism of tolterodine immediate release in extensive metabolizers. fda.govdrugs.comrxlist.com This inhibition results in a substantial increase in tolterodine systemic exposure. In one study, co-administration with fluoxetine led to a 4.8-fold increase in tolterodine AUC in extensive metabolizers. fda.govdrugs.comrxlist.com Concurrently, there was a decrease in the exposure of the active metabolite, 5-HMT, with a 52% decrease in Cmax and a 20% decrease in AUC. fda.govdrugs.comrxlist.com While fluoxetine alters the pharmacokinetics in extensive metabolizers to resemble the profile in poor metabolizers, the sum of the unbound serum concentrations of tolterodine and 5-HMT is only about 25% higher during this interaction. fda.govdrugs.comrxlist.com
Impact on Other CYP Isozymes (e.g., CYP1A2, CYP2C9, CYP3A)
In vivo drug interaction data indicate that tolterodine immediate release does not cause clinically significant interactions with other drugs metabolized by major drug-metabolizing CYP enzymes. nih.govfda.govrxlist.comfda.gov Studies using marker drugs such as caffeine, debrisoquine, S-warfarin, and omeprazole (B731) have shown that tolterodine does not result in clinically relevant inhibition of CYP1A2, CYP2D6, CYP2C9, CYP2C19, or CYP3A4 at therapeutic concentrations. nih.govfda.govrxlist.comfda.govnih.gov In vitro data suggest that tolterodine immediate release is a competitive inhibitor of CYP2D6 at high concentrations (Ki 1.05 µM), but both tolterodine and its 5-hydroxymethyl metabolite show no significant inhibitory potential regarding other isoenzymes. nih.govfda.govrxlist.comfda.gov
Potential for QT Prolongation
Multiple oral total daily doses of immediate-release tolterodine have been shown to prolong the QTc interval. regionuppsala.sehpra.ie In a clinical QT study, doses of 4 mg and 8 mg per day (given as immediate-release tablets) were associated with mean QTc interval increases of 5.0 msec and 11.8 msec, respectively, at peak tolterodine concentration. regionuppsala.se A pharmacokinetic/pharmacodynamic model estimated that QTc interval increases in poor metabolizers treated with tolterodine 2 mg twice daily are comparable to those observed in extensive metabolizers receiving 4 mg twice daily. regionuppsala.sehres.ca Tolterodine's effect on the QT interval correlates with its plasma concentration. fda.gov There appeared to be a greater QTc interval increase in CYP2D6 poor metabolizers than in extensive metabolizers in one study, although this study was not designed for direct statistical comparisons between groups. fda.gov
Clinical Efficacy Assessment
Clinical trials have evaluated the efficacy of this compound in managing the symptoms of overactive bladder. Efficacy assessments typically involve the analysis of patient-reported outcomes from micturition diaries and quality of life questionnaires. nih.govnih.govnih.govurogynaecologia.org
Reduction in Urinary Frequency and Urge Incontinence Episodes
Studies have shown that this compound significantly reduces the number of urge incontinence episodes compared to placebo. nih.govnih.gov For instance, a double-blind, multicenter phase III study involving patients with overactive bladder and urodynamically verified detrusor overactivity demonstrated a significant decrease in incontinence episodes per 24 hours in patients treated with tolterodine compared to placebo after 4 weeks of treatment. nih.gov Both 1 mg and 2 mg twice-daily dosages of tolterodine showed significant reductions. nih.gov Another study in older patients (age ≥65 years) also reported statistically significant decreases in urge incontinence episodes per 24 hours with tolterodine 2 mg twice daily compared with placebo. nih.gov
While some studies have indicated significant decreases in micturition frequency with tolterodine, others have not found significant differences compared to placebo. nih.govnih.gov However, studies generally show that tolterodine treatment leads to an increase in the volume voided per micturition. nih.govnih.gov
Table 1: Summary of Efficacy Findings on Incontinence and Frequency
| Study Type (Duration) | Patient Population | Tolterodine Dosage | Key Efficacy Finding vs. Placebo | Citation |
| Phase III, Double-Blind, Multicenter (4 weeks) | Patients with OAB and detrusor overactivity | 1 mg bid, 2 mg bid | Significant decrease in incontinence episodes/24h. Significant increase in volume voided/micturition (both doses). Significant decrease in micturition frequency (2 mg bid). | nih.govnih.gov |
| Phase III, Double-Blind, Placebo-Controlled (12 weeks) | Patients with OAB symptoms (urge incontinence, urgency, frequency) | 2 mg bid | Significant decrease in frequency of micturitions and urge incontinence episodes/24 hours. | pfizer.com |
Impact on Nocturia Episodes
The impact of this compound on nocturia episodes has also been investigated. Some studies suggest that tolterodine can reduce overactive bladder-related nocturnal micturitions, particularly those associated with urgency. nih.gov A randomized controlled study found that tolterodine extended release significantly reduced OAB-related and severe OAB-related nocturnal micturitions compared to placebo when dosed at night. nih.gov However, the reduction in the total number of nocturnal micturitions was not always statistically significant compared to placebo in some studies. nih.govmedirequests.com In a study of urge incontinent women, tolterodine with or without behavioral therapy had little impact on either nocturic frequency or nocturnal incontinence over 8 weeks. researchgate.net
Table 2: Impact on Nocturia Episodes
| Study Type (Duration) | Patient Population | Tolterodine Formulation/Dosing | Key Finding on Nocturia vs. Placebo | Citation |
| Randomized Controlled Study (12 weeks) | Patients with OAB and nocturia (≥2.5 episodes/night) | Extended Release, 4 mg once daily (nighttime) | Significant reduction in OAB-related and severe OAB-related nocturnal micturitions. No significant reduction in total nocturnal micturitions. | nih.gov |
| BE-DRI Trial (8 weeks) | Urge incontinent women | Extended Release, 4 mg once daily | Little impact on either nocturic frequency or nocturnal incontinence. | researchgate.net |
| Double-Blind, Randomized (3 months) | Women with OAB and nocturia (≥2 nocturnal voids) | 4 mg (as monotherapy or with desmopressin) | Non-significant reduction in mean number of nocturnal voids with monotherapy vs. placebo. | medirequests.com |
Quality of Life Assessments
Clinical trials have consistently shown that this compound treatment is associated with improvements in health-related quality of life (HRQoL) in patients with overactive bladder. nih.govurogynaecologia.orgnih.govaafp.org Assessments using questionnaires like the King's Health Questionnaire (KHQ) and the Incontinence Impact Questionnaire (IIQ) have demonstrated significant improvements in various domains related to the impact of incontinence and OAB symptoms on daily life. nih.govurogynaecologia.orgnih.gov
A multinational, placebo-controlled study showed that tolterodine extended-release significantly improved KHQ domains such as incontinence impact, role limitations, physical limitations, sleep and energy, severity (coping) measures, and symptom severity after 12 weeks. nih.gov These improvements in HRQoL were found to be consistent with the observed clinical efficacy benefits. nih.gov Long-term studies have also indicated that continued treatment with tolterodine provides additional benefits in HRQoL, particularly on psychological aspects, which may not be fully detected in shorter trials. nih.gov
Table 3: Quality of Life Improvements with Tolterodine ER
Clinical Safety and Tolerability Profiles
The safety and tolerability of this compound have been evaluated in numerous clinical trials. Adverse events are monitored and analyzed to understand the safety profile of the medication. pfizer.comnih.govnih.govregionuppsala.se
Adverse Event Reporting and Analysis
In clinical trials, adverse events are reported and analyzed to determine their frequency and severity. pfizer.comnih.govregionuppsala.se The most commonly reported adverse event associated with this compound is dry mouth, which is a known anticholinergic effect. pfizer.comnih.govnih.govregionuppsala.sedovepress.com Other reported adverse events can include headache, constipation, dizziness, and dry eyes. wikipedia.orgmims.compfizer.comregionuppsala.se The majority of adverse events are typically mild to moderate in intensity. nih.govnih.govregionuppsala.sedovepress.com Discontinuation rates due to adverse events in tolterodine trials have been reported and compared to placebo groups. pfizer.comdovepress.com For instance, in 12-week studies, 7% of patients treated with tolterodine 2 mg twice daily discontinued (B1498344) due to adverse events, compared to 6% of placebo patients. pfizer.com Dry mouth and headache were among the most common reasons for discontinuation. pfizer.com Serious adverse events are reported infrequently. nih.gov
Table 4: Common Adverse Events in Clinical Trials
| Adverse Event | Tolterodine (approximate %) | Placebo (approximate %) | Citation |
| Dry mouth | 35-48% | 9-10% | pfizer.comregionuppsala.sedovepress.com |
| Headache | 10-10.1% | 7.4% | mims.compfizer.comregionuppsala.se |
| Constipation | Reported as common | Reported as common | wikipedia.orgmims.compfizer.com |
| Dizziness | Reported as common | Reported as common | wikipedia.orgmims.compfizer.com |
| Dry eyes | Reported as common | Reported as common | mims.comregionuppsala.se |
Note: Percentages may vary slightly across different studies and formulations.
Cardiovascular Safety (e.g., ECG, Blood Pressure)
Cardiovascular safety has been assessed in clinical studies of this compound, including evaluations of electrocardiogram (ECG) parameters and blood pressure measurements. pfizer.comnih.govnih.govregionuppsala.seurotoday.comnih.gov
In clinical studies, significant ECG changes in QT and QTc intervals have generally not been demonstrated in patients treated with tolterodine at recommended doses. pfizer.comregionuppsala.se However, a study evaluating the effect of immediate-release tolterodine on the QT interval showed a greater effect at a dose twice the therapeutic dose (8 mg/day) compared to the recommended dose (4 mg/day), and this effect was more pronounced in CYP2D6 poor metabolizers. pfizer.com The effect at the higher dose was not as large as that observed with the active control moxifloxacin, although confidence intervals overlapped. pfizer.com Tolterodine's effect on the QT interval has been found to correlate with plasma concentration. pfizer.com
Regarding heart rate and blood pressure, some studies in healthy volunteers have shown that tolterodine can increase mean heart rate over 24 hours compared to placebo and other antimuscarinics like darifenacin (B195073). urotoday.comnih.gov For example, one study reported an increase of 1.84 beats per minute (bpm) for tolterodine versus placebo over 24 hours. urotoday.com Tolterodine has also been observed to reduce heart rate variability in some studies. urotoday.comnih.gov However, clinically relevant changes in blood pressure have generally not been reported in clinical trials. nih.govnih.gov No cardiac arrythmogenic events were noted in a study of older patients. nih.gov
Table 5: Cardiovascular Safety Findings
| Assessment | Finding | Citation |
| ECG (QT/QTc intervals) | Significant changes generally not demonstrated at recommended doses. Greater effect observed at higher doses, particularly in poor CYP2D6 metabolizers. Effect correlates with plasma concentration. | pfizer.comregionuppsala.se |
| Heart Rate | Can increase mean heart rate compared to placebo and darifenacin. Dose-related increase observed in some studies. | urotoday.comnih.gov |
| Blood Pressure | No clinically relevant changes generally reported. | nih.govnih.gov |
| Cardiac Arrhythmias | No cardiac arrythmogenic events noted in a study of older patients. | nih.gov |
Analytical and Bioanalytical Methodologies for Tolterodine Tartrate
Development and Validation of Chromatographic Methods
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and its variants, are widely utilized for the analysis of Tolterodine (B1663597) Tartrate due to their separation capabilities. Method development and validation are performed according to guidelines from regulatory bodies such as the International Conference on Harmonisation (ICH) to ensure reliability, accuracy, precision, specificity, linearity, and robustness. mdpi.comakjournals.comnih.govnih.gov
High-Performance Liquid Chromatography (HPLC)
Numerous reversed-phase HPLC methods have been developed and validated for the estimation of Tolterodine Tartrate in various sample types, including bulk drug, tablets, and biological fluids. akjournals.comresearchgate.netwisdomlib.orgajpaonline.comsemanticscholar.org These methods often employ C18 columns and mobile phases consisting of mixtures of buffers (such as phosphate (B84403) buffer) and organic solvents (like acetonitrile (B52724) or methanol). akjournals.comajpaonline.comsemanticscholar.org UV detection is commonly used, with typical wavelengths ranging from 205 nm to 220 nm. akjournals.comnih.govajpaonline.com
HPLC methods have been developed to be stability-indicating, capable of separating this compound from its degradation products. akjournals.comresearchgate.net Forced degradation studies under various stress conditions (acidic, alkaline, oxidative, thermal, humidity, and photolytic) are performed to demonstrate the method's specificity. akjournals.comnih.govresearchgate.net For instance, studies have shown that this compound can be labile to alkaline hydrolysis while remaining stable under other conditions. akjournals.comresearchgate.net
Validation parameters such as linearity, accuracy, precision (intra-day and inter-day), specificity, limit of detection (LOD), limit of quantification (LOQ), robustness, and ruggedness are assessed during method validation. mdpi.comakjournals.comnih.govnih.gov Linearity ranges for HPLC methods have been reported, for example, from 10.0 to 60.0 µg/mL and 1 to 100 µg/mL akjournals.com. Recovery yields close to 100% indicate good accuracy. mdpi.com
Ultra-Performance Liquid Chromatography (UPLC)
UPLC offers advantages over conventional HPLC in terms of speed, resolution, and solvent consumption, particularly when using columns packed with sub-2-µm particles. nih.govrepec.org RP-UPLC methods have been developed for the rapid and sensitive assay of this compound in pharmaceutical dosage forms and biological samples like human plasma and urine. nih.govrepec.orgmdpi.comresearchgate.net
A stability-indicating gradient RP-UPLC method utilizing a BEH C18 column (1.7 µm particle size) and a gradient mobile phase of trifluoroacetic acid in water and acetonitrile has been reported with a chromatographic run time of 6 minutes and detection at 220 nm. nih.govresearchgate.net Another UPLC method for the simultaneous determination of Tolterodine and Tamsulosin used an isocratic mobile phase of acetonitrile and potassium phosphate buffer, achieving elution times of 1.54 min and 2.43 min for the respective drugs. repec.org UPLC methods are also validated according to ICH guidelines, demonstrating good linearity, accuracy, and precision. nih.govrepec.orgresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS has been employed for the determination of Tolterodine and its metabolite, 5-hydroxymethyl metabolite, in biological matrices such as plasma, serum, and urine. ingentaconnect.comasianpubs.orgnih.gov This technique typically involves extraction of the analytes from the biological sample, followed by derivatization with a silyl (B83357) reagent before injection into the GC-MS system. nih.gov Quantification is often performed using selected ion monitoring (SIM) with deuterium-labelled internal standards for enhanced specificity and sensitivity. nih.gov GC-MS methods have demonstrated reliability for pharmacokinetic studies, with reported accuracy and precision within acceptable ranges for the analysis of biological samples. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific technique widely used for the quantification of this compound and its metabolites, particularly in biological fluids where high sensitivity is required for pharmacokinetic and bioequivalence studies. ingentaconnect.comasianpubs.orgresearchgate.net Methods involving LC-MS/MS have been developed for the determination of Tolterodine and its active metabolite, 5-hydroxymethyl tolterodine, in human plasma. researchgate.netbioline.org.br
LC-MS/MS methods often utilize electrospray ionization (ESI) and operate in multiple reaction monitoring (MRM) mode to selectively detect and quantify the target analytes. researchgate.net These methods typically involve sample preparation steps such as liquid-liquid extraction or solid-phase extraction to isolate the analytes from the complex biological matrix. researchgate.netnih.gov LC-MS/MS methods offer very low limits of quantification, enabling the analysis of low drug concentrations in biological samples. asianpubs.org
Chiral HPLC for Enantiomeric Analysis
This compound exists as an enantiomer, with (R)-tolterodine being the pharmacologically active form. nih.govasianpubs.org The quantification of the (S)-enantiomer as a chiral impurity in (R)-tolterodine tartrate is important for quality control. nih.govresearchgate.netasianpubs.org Chiral HPLC methods have been developed specifically for the enantiomeric separation of this compound. nih.govresearchgate.netasianpubs.orgresearchgate.netnih.govresearchgate.net
These methods typically employ chiral stationary phases, such as immobilized amylosed-based polysaccharide columns. asianpubs.org The mobile phase composition is optimized to achieve adequate resolution between the enantiomers. For example, a chiral HPLC method used a mobile phase of hexane, 2-propanol, triethylamine, and trifluoroacetic acid on a Chiralpak IA column, achieving a resolution of 2.9 between the enantiomers. asianpubs.org Chiral HPLC methods are validated for parameters such as linearity, precision, LOD, and LOQ for the S-enantiomer. asianpubs.orgresearchgate.netnih.govresearchgate.net
Spectroscopic Methods
Spectroscopic methods, particularly UV-Visible spectrophotometry, have also been developed for the determination of this compound, primarily in bulk drug and pharmaceutical formulations. wisdomlib.orgingentaconnect.comasianpubs.orgbioline.org.brresearchgate.netsphinxsai.com These methods are often simpler and more economical compared to chromatographic techniques, making them suitable for routine quality control analysis. asianpubs.orgresearchgate.netsphinxsai.com
UV-Vis spectrophotometric methods typically involve measuring the absorbance of this compound at its maximum absorption wavelength, which has been reported around 205 nm, 210 nm, 220 nm, 280 nm, or 284 nm depending on the solvent and method used. akjournals.comnih.govwisdomlib.orgajpaonline.comresearchgate.netresearchgate.net Some methods are based on the formation of colored complexes through reactions with specific reagents, followed by measurement of the absorbance of the complex at a suitable wavelength. asianpubs.orgbioline.org.brresearchgate.netsphinxsai.com
Spectrophotometric methods are validated for parameters like linearity, accuracy, and precision. wisdomlib.orgasianpubs.orgresearchgate.netsphinxsai.com Linearity ranges vary depending on the specific method and reagents used. wisdomlib.orgasianpubs.orgbioline.org.brresearchgate.net While generally less sensitive than hyphenated chromatographic techniques like LC-MS/MS, spectrophotometric methods can be adequate for the assay of this compound in bulk drug and formulations. asianpubs.orgresearchgate.net Spectrofluorimetric methods, based on measuring the native fluorescence of this compound, have also been developed, offering sensitivity in the microgram per milliliter range. researchgate.net
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a widely used technique for the determination of this compound due to its simplicity and affordability. Several UV and visible spectrophotometric methods have been reported for the estimation of this compound in pure form and pharmaceutical preparations. tsijournals.comrjpdft.comasianpubs.orgresearchgate.netbioline.org.bringentaconnect.com
UV spectrophotometric methods typically involve measuring the absorbance of this compound solutions at its maximum wavelength of absorption. Reported maximum absorbance wavelengths for this compound include 282 nm and 280 nm in different methods. tsijournals.comasianpubs.org Some methods utilize simple UV spectrophotometry, while others involve derivatization to form colored chromogens for visible spectrophotometric analysis. For instance, one method involves the formation of a colored chromogen with aconitic anhydride (B1165640) and acetic anhydride, showing an absorption maximum at 565 nm. Another visible spectrophotometric method is based on the formation of a green colored coordination complex with cobalt thiocyanate, extractable into nitrobenzene, with an absorption maximum at 625 nm. rjpdft.com
UV spectrophotometric methods have demonstrated linearity over various concentration ranges, such as 10-90 µg/mL and 50-250 µg/mL in UV methods, and 8-24 µg/mL and 16-48 µg/mL in visible spectrophotometric methods. tsijournals.comrjpdft.comasianpubs.org These methods have been validated and found to be accurate and precise, with no interference from common pharmaceutical additives and diluents. tsijournals.comasianpubs.org
Spectrofluorimetry
Spectrofluorimetry offers a sensitive approach for the determination of this compound, leveraging its native fluorescence properties. A simple, rapid, sensitive, accurate, and precise spectrofluorimetric method has been developed for the determination of this compound in bulk powder and pharmaceutical preparations. ijpsr.comijpsr.comresearchgate.netrjptonline.org
This method is based on measuring the native fluorescence of this compound in methanol (B129727) at an emission wavelength of 313 nm after excitation at 285 nm, using phosphate buffer at pH 6. ijpsr.comijpsr.comresearchgate.net The fluorescence intensity is directly proportional to the concentration of this compound.
The spectrofluorimetric method has shown linearity over a range of 0.5-8 µg/mL. ijpsr.comijpsr.comresearchgate.net The lower detection limit (LOD) was reported as 0.090 µg/ml and the lower quantification limit (LOQ) as 0.273 µg/ml, indicating good sensitivity. ijpsr.comijpsr.comresearchgate.net The method has been validated and successfully applied to the determination of this compound in tablets, with an average percent recovery of 100.57 ± 0.76%. ijpsr.comijpsr.comresearchgate.net
NMR Spectroscopy (1H and 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, is a powerful technique for the structural elucidation and characterization of organic compounds like this compound. NMR spectroscopy provides detailed information about the chemical environment of atoms within the molecule.
1H and 13C NMR assignments for tolterodine have been reported in studies focusing on the identification and characterization of degradation products and impurities. researchgate.netjocpr.comresearchgate.net These studies utilize NMR data to confirm the structure of tolterodine and to elucidate the structures of related compounds, such as unknown impurities found in stability samples of this compound tablets. researchgate.netjocpr.comresearchgate.net
For example, 1H NMR spectra of tolterodine show characteristic peaks corresponding to its various proton environments, including signals for the isopropyl groups, methylene (B1212753) groups, and aromatic protons. d-nb.info Similarly, 13C NMR provides signals for the different carbon atoms in the molecule. d-nb.info Analysis of these spectra, often in conjunction with 2D NMR techniques, is crucial for confirming the identity and purity of this compound and for identifying any structural changes or impurities. researchgate.netresearchgate.net
FT-IR Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify functional groups and to assess the compatibility of this compound with excipients in pharmaceutical formulations. FT-IR spectra provide a unique molecular fingerprint based on the vibrational modes of the chemical bonds within the molecule.
FT-IR spectra of this compound exhibit characteristic absorption bands corresponding to various functional groups, such as O-H stretching (around 3437.50 cm⁻¹), aromatic C-H stretching (around 3050.83 and 3027.33 cm⁻¹), aliphatic C-H stretching (around 2695.11 and 2924.92 cm⁻¹), and aromatic C=C stretching (around 1600.34 and 1452.95 cm⁻¹). srce.hr
FT-IR spectroscopy is commonly used in preformulation studies to assess drug-excipient compatibility. By comparing the FTIR spectra of pure this compound, excipients, and their physical mixtures or formulations, researchers can identify any significant shifts or appearance of new peaks, which would indicate potential interactions. Studies have shown that FTIR spectroscopy can confirm the absence of significant chemical interactions between this compound and various excipients used in tablet and transdermal patch formulations. srce.hronlinescientificresearch.combanglajol.info
Bioanalytical Method Validation
Bioanalytical method validation is a critical process to ensure that methods used for quantifying drugs and metabolites in biological matrices are reliable, accurate, and suitable for their intended purpose, such as pharmacokinetic studies. biopharmaservices.com Validation typically involves evaluating parameters like selectivity, linearity, precision, accuracy, recovery, and stability. biopharmaservices.comingentaconnect.com
Selectivity, Linearity, Precision, and Accuracy
Validation of bioanalytical methods for this compound in biological matrices like plasma and urine includes assessment of selectivity, linearity, precision, and accuracy. fda.govjocpr.comresearchgate.netuci.edu
Selectivity: Selectivity is the ability of the method to unequivocally assess the analyte in the presence of endogenous matrix components, metabolites, or other potential interferences. biopharmaservices.com Selectivity for this compound methods in plasma is typically evaluated by analyzing blank plasma samples from different sources to ensure no significant interfering peaks are present at the retention time of tolterodine or its active metabolite. ingentaconnect.com
Linearity: Linearity establishes the relationship between the instrument response and the concentration of the analyte. Calibration curves are generated using a series of known concentrations of this compound in the biological matrix. ingentaconnect.com Methods for this compound in plasma have demonstrated linearity over various concentration ranges, for example, 0.1–50 ng/mL and 50-1200 ng/mL, with good correlation coefficients (R² > 0.99). ingentaconnect.com
Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under prescribed conditions. It is usually expressed as relative standard deviation (%RSD). Both intra-day (within a day) and inter-day (between days) precision are evaluated. ingentaconnect.com Acceptable precision for this compound in plasma has been demonstrated with %RSD values typically within acceptable limits, often below 15% at the lower limit of quantification (LLOQ) and below 20% for other concentrations, as per regulatory guidelines. ingentaconnect.com
Accuracy: Accuracy is the closeness of the mean of a series of measurements to the true value. It is usually expressed as a percentage of the nominal concentration. Intra-day and inter-day accuracy are assessed by analyzing quality control samples at different concentration levels. ingentaconnect.com Accuracy values for this compound in plasma have been reported within acceptable ranges, for example, between 97.0% and 118.6%. ingentaconnect.com
Data from validation studies illustrate the performance of bioanalytical methods for this compound. For example, one LC-MS/MS method for tolterodine in rat plasma reported intra-day accuracy between 97.0% and 118.6% with %RSD less than 13.3%. ingentaconnect.com
Recovery and Stability in Biological Matrices (e.g., Plasma, Urine, Saliva)
Recovery and stability are crucial parameters in bioanalytical method validation, ensuring that the analyte is efficiently extracted from the biological matrix and remains stable under various handling and storage conditions. fda.govbioline.org.brjocpr.comresearchgate.netnih.gov
Recovery: Recovery is the efficiency of the extraction process of the analyte from the biological matrix. It is determined by comparing the analytical response of extracted quality control samples to that of neat standard solutions at the same concentration. biopharmaservices.com Extraction methods for this compound from plasma, such as liquid-liquid extraction, have shown consistent and reproducible recoveries. Mean extraction recoveries of tolterodine from rat plasma have been reported, for example, 85.1% at 0.3 ng/mL and 97.0% at 30 ng/mL. ingentaconnect.com
Stability: Stability assesses the integrity of the analyte in the biological matrix under different conditions encountered during sample collection, processing, storage, and analysis. biopharmaservices.com Stability studies for this compound in biological matrices typically include bench-top stability (at room temperature), freeze-thaw stability, and long-term frozen storage stability. biopharmaservices.com
Studies have investigated the stability of this compound in plasma and urine samples. Tolterodine has been found to be stable in rat plasma under various storage and process conditions. ingentaconnect.com Standard and sample solutions of this compound prepared in diluent have shown stability for extended periods when stored at refrigerated temperatures (2-8 °C). Plasma samples are typically stored at low temperatures, such as -20 °C or -80 °C, for long-term storage to maintain analyte stability. researchgate.net Urine samples are also commonly stored under refrigerated conditions.
The stability of tolterodine and its active metabolite (DD01) in biological matrices is critical for obtaining accurate pharmacokinetic data. Validated methods confirm the stability of these analytes under the conditions used for sample handling and storage in bioanalytical studies. fda.gov
Table 1: Summary of Analytical Techniques and Applications for this compound
| Technique | Primary Application | Key Findings/Parameters | Relevant Citations |
| UV-Visible Spectrophotometry | Quantification in bulk and formulations | Max absorbance at 280-282 nm (UV), 565 nm, 625 nm (Visible); Linear ranges vary by method; Accurate and precise. | tsijournals.comrjpdft.comasianpubs.orgresearchgate.netbioline.org.bringentaconnect.com |
| Spectrofluorimetry | Sensitive quantification in bulk and formulations | Native fluorescence: Excitation 285 nm, Emission 313 nm; Linear range 0.5-8 µg/mL; LOD 0.090 µg/ml, LOQ 0.273 µg/ml. | ijpsr.comijpsr.comresearchgate.netrjptonline.org |
| NMR Spectroscopy | Structural elucidation, impurity identification | Provides 1H and 13C assignments; Used to confirm structure and characterize impurities. | researchgate.netjocpr.comresearchgate.netd-nb.info |
| FT-IR Spectroscopy | Identification of functional groups, excipient compatibility | Characteristic absorption bands; Used to assess interactions between drug and excipients. | srce.hronlinescientificresearch.combanglajol.info |
Table 2: Summary of Bioanalytical Method Validation Parameters for this compound in Biological Matrices
| Validation Parameter | Assessment | Typical Findings | Relevant Citations |
| Selectivity | Evaluation of interference from matrix components and metabolites. | No significant interference observed at analyte retention times in blank biological matrices. | ingentaconnect.com |
| Linearity | Relationship between instrument response and analyte concentration. | Linear calibration curves over relevant concentration ranges (e.g., ng/mL in plasma) with good correlation. | ingentaconnect.com |
| Precision | Reproducibility of measurements (intra-day and inter-day). | %RSD values within acceptable limits (e.g., <15-20%). | ingentaconnect.com |
| Accuracy | Closeness of measured values to true concentrations. | Accuracy values within acceptable ranges (e.g., 80-120%). | ingentaconnect.com |
| Recovery | Efficiency of analyte extraction from biological matrix. | Consistent and reproducible extraction efficiencies. | ingentaconnect.com |
| Stability | Analyte integrity under various handling and storage conditions. | Demonstrated stability in plasma and urine under specified storage temperatures and durations (bench-top, freeze-thaw, long-term). | fda.govbiopharmaservices.comingentaconnect.com |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantitation (LOQ) is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. scispace.combioline.org.br These parameters are crucial for assessing the sensitivity of analytical and bioanalytical methods.
Various methods have reported different LOD and LOQ values for this compound, depending on the technique and matrix used. For a colorimetric method using Tropaeolin OOO-1, the LOD was determined to be 0.08 µg/mL and the LOQ was 1 µg/mL. bioline.org.br A stability-indicating RP-HPLC method reported an LOD of 0.108 µg/mL and an LOQ of 0.36 µg/mL for this compound in bulk and pharmaceutical formulations. researchgate.netajrconline.orgresearchgate.net Another RP-HPLC method for analysis in human plasma reported an LLOQ (Lower Limit of Quantification) of 0.35 µg/mL. researchgate.netresearchgate.net A spectrophotometric method using eosin (B541160) showed an LOD of 0.1 µg/mL and an LOQ of 0.31 µg/mL. ijpsr.com For an HPLC method used for comparative in vitro assessment, the LOD and LOQ were 5 µg/mL and 10 µg/mL, respectively. In a stability-indicating UPLC method, LOD and LOQ for this compound and its impurities were determined at a signal-to-noise ratio of 3:1 and 10:1, respectively. nih.govpharmainfo.in
Reported LOD and LOQ values for different analytical methods are summarized in the table below:
| Method Type | Matrix | LOD (µg/mL) | LOQ (µg/mL) | Citation |
| Colorimetric | Bulk and Formulation | 0.08 | 1 | bioline.org.br |
| RP-HPLC | Bulk and Formulation | 0.108 | 0.36 | researchgate.netajrconline.orgresearchgate.net |
| RP-HPLC | Human Plasma | - | 0.35 (LLOQ) | researchgate.netresearchgate.net |
| Spectrophotometric | Pharmaceutical Preparations | 0.1 | 0.31 | ijpsr.com |
| HPLC | Comparative In Vitro Assessment | 5 | 10 | |
| RP-UPLC | Pharmaceutical Formulations, Plasma, Urine | Signal-to-noise 3:1 | Signal-to-noise 10:1 | nih.govpharmainfo.in |
Matrix Effects and Carry-over
Matrix effects and carry-over are important considerations in bioanalytical method validation to ensure accurate and reliable quantification of the analyte in biological samples like plasma or urine. Matrix effects refer to the influence of co-eluting components from the sample matrix on the ionization efficiency of the analyte, potentially leading to signal suppression or enhancement. Carry-over is the appearance of analyte signal in a blank sample following a high-concentration sample, typically due to incomplete washing of the chromatographic system.
In bioanalytical method development for this compound in human plasma using RP-HPLC, parameters such as matrix interference were considered. mdpi.com For a bioanalytical method using LC-MS/MS for the determination of tolterodine and its metabolite 5-hydroxymethyl tolterodine in rat plasma, matrix effect and carry-over were evaluated as part of method validation. ingentaconnect.com The analytical method was validated according to the "Guidance for Industry, Bioanalytical Method Validation" by the U.S. FDA, which includes the assessment of matrix effect and carry-over. ingentaconnect.com Mean recoveries of tolterodine from rat plasma were reported, indicating the efficiency of the extraction procedure and providing data relevant to matrix effects. ingentaconnect.com
Impurity Profiling and Degradation Product Characterization
Impurity profiling and the characterization of degradation products are critical aspects of pharmaceutical analysis to ensure the quality, safety, and efficacy of drug substances and products. Forced degradation studies are conducted to understand the intrinsic stability of the molecule and to generate degradation products that can be separated and monitored by stability-indicating analytical methods.
Identification and Characterization of Degradation Products
Degradation products of this compound can form under various stress conditions. Identification and characterization of these products are typically performed using advanced analytical techniques.
During stability studies of this compound drug product, unknown impurities have been detected using techniques like Ultra Performance Liquid Chromatography (UPLC). mdpi.comresearchgate.netcncb.ac.cn These impurities are then isolated, often by preparative HPLC, and subjected to spectroscopic analysis, such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR), for structural elucidation. nih.govmdpi.comresearchgate.netresearchgate.net
One degradation product characterized is 2-(3-amino-1-phenylpropyl)-4-methylphenol, also referred to as des-N,N-diisopropyl tolterodine. nih.govmdpi.comresearchgate.net This impurity was detected during stability analysis and its structure was elucidated based on spectral data. nih.govmdpi.com Other unknown impurities, Impurities I and II, were detected during stability studies and characterized as N-(3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl)-N,N-diisopropyl hydroxyl ammonium (B1175870) trifluoro acetate (B1210297) and 3-(2-hydroxy-5-methylphenyl)-N-isopropyl-3-phenylpropane-1-amine oxide, respectively, based on mass and NMR spectral studies. researchgate.netcncb.ac.cn
Identified degradation products may include those formed via oxidation, dealkylation of the amino fragment, and transamination. researchgate.net
Stability-Indicating Methods
Stability-indicating methods are analytical procedures validated to accurately quantify the active pharmaceutical ingredient in the presence of its degradation products, impurities, and excipients. These methods are essential for monitoring the stability of drug substances and products over time and under various storage conditions.
Several stability-indicating HPLC and UPLC methods have been developed and validated for the determination of this compound and its impurities and degradation products in bulk drug and pharmaceutical formulations. nih.govwisdomlib.orgakjournals.comajrconline.orgresearchgate.netresearchgate.netnih.govpharmainfo.in These methods are designed to achieve adequate separation between the main drug peak and potential degradation products and impurities. nih.govakjournals.compharmainfo.in
Validation of stability-indicating methods typically includes parameters such as specificity, linearity, accuracy, precision, ruggedness, and robustness, in accordance with guidelines from regulatory bodies like the ICH. nih.govakjournals.comnih.govpharmainfo.in Specificity is demonstrated by showing that the method can accurately measure the analyte response in the presence of impurities and degradation products. nih.govakjournals.com
Forced Degradation Studies (e.g., Acid, Alkaline, Oxidative, Thermal, Photolytic)
Forced degradation studies are conducted to intentionally degrade the drug substance or drug product using various stress conditions to evaluate its intrinsic stability and to generate degradation products. Common stress conditions include exposure to acid, alkaline, oxidative agents, heat (thermal), and light (photolytic). nih.govwisdomlib.orgakjournals.comscispace.com
Studies have shown varying degradation behavior of this compound under different stress conditions:
Acid Hydrolysis: this compound has been reported to be stable under acidic conditions in some studies nih.govakjournals.comresearchgate.netakjournals.com, with high recovery rates observed wisdomlib.org.
Alkaline Hydrolysis: this compound is generally labile to alkaline hydrolysis, with significant degradation occurring under basic conditions. nih.govakjournals.comresearchgate.netakjournals.com
Oxidative Degradation: this compound shows slight degradation under oxidative conditions in some studies nih.gov, while others report it as highly stable to oxidative stress akjournals.comakjournals.com or undergoing oxidative degradation ajrconline.orgijpsr.com.
Thermal Degradation: this compound has been found to be stable under thermal stress in some studies nih.govakjournals.comresearchgate.netakjournals.com, while slight degradation was observed in others nih.gov.
Photolytic Degradation: this compound has been reported as stable under photolytic conditions. nih.govakjournals.comresearchgate.netakjournals.com
Forced degradation studies are crucial for demonstrating the stability-indicating power of analytical methods by ensuring that the drug peak is well-separated from any degradation products formed under these harsh conditions. nih.govakjournals.compharmainfo.in
Mass Balance Determinations
Mass balance determination in stability studies involves accounting for the degradation products formed when the active pharmaceutical ingredient degrades. It is calculated as the sum of the assay of the intact drug and the assay of all detected degradation products and impurities. A satisfactory mass balance, typically close to 100% (e.g., >97-98%), indicates that the analytical method is capable of detecting most, if not all, of the degradation products and impurities. nih.govresearchgate.net
Mass balance results have been calculated in forced degradation studies of this compound formulations. nih.govpharmainfo.in Satisfactory mass balances, such as greater than 97.96%, have been reported across all stress conditions, indicating that the developed stability-indicating methods effectively accounted for the degradation products and impurities. nih.govresearchgate.net One study reported a mass balance close to 99.5%. researchgate.net While mass balance determinations are important for stability-indicating methods, they were not performed in some specific pharmacokinetic study submissions. fda.govfda.gov
Future Directions in Tolterodine Tartrate Research
Novel Therapeutic Applications
Research into novel therapeutic applications for tolterodine (B1663597) tartrate extends beyond its primary indication for overactive bladder. While its core mechanism involves antagonizing muscarinic receptors, particularly M2 and M3 subtypes in the bladder, investigations may explore its potential in other conditions where muscarinic receptor activity plays a role. drugbank.compatsnap.com Although current literature primarily focuses on OAB, the understanding of muscarinic receptor involvement in various physiological processes suggests potential for exploring applications in areas such as gastrointestinal motility disorders or respiratory conditions, provided the selectivity profile aligns with therapeutic goals and potential off-target effects are manageable. However, current research predominantly centers on optimizing its use within the genitourinary system.
Combination Therapies and Synergistic Effects
Investigating combination therapies with tolterodine tartrate is a significant area of future research aimed at achieving enhanced therapeutic effects and potentially addressing complex conditions. Combining tolterodine with agents acting on different pathways involved in bladder control or related conditions has shown promise.
Studies have explored the synergistic effects of this compound with other therapeutic modalities. For instance, research has investigated the combination of tolterodine with behavioral interventions for overactive bladder, demonstrating improved patient satisfaction and significant symptom improvement in individuals previously dissatisfied with monotherapy. researchgate.net
Another area of research involves combining tolterodine with alpha-blockers, such as tamsulosin, for treating lower urinary tract symptoms, including OAB, in men. Clinical trials have indicated that this combination can be more effective than either drug alone in improving symptoms like urgency, frequency, and nocturia. cornell.edu
Furthermore, the combination of tolterodine with duloxetine (B1670986), a serotonin-norepinephrine reuptake inhibitor, has been studied for the treatment of mixed urinary incontinence (MUI), particularly the urge-predominant subtype. This combination leverages duloxetine's effect on urethral tone and tolterodine's reduction of detrusor overactivity, showing significant improvements in symptoms and quality of life in studied patient populations. mdpi.comresearchgate.net
The synergistic effect of combining chemical penetration enhancers with physical methods like iontophoresis has also been explored to improve the transdermal permeation of this compound, suggesting potential for enhanced transdermal delivery systems. scielo.brresearchgate.netbrazjurol.com.br
The following table summarizes findings from a study on combination therapy with duloxetine and tolterodine in urge-predominant MUI:
| Outcome Measure | Baseline (Mean) | After 12 Weeks (Mean) | p-value |
| OABSS | 11.08 | 6.95 | < 0.0001 |
| ICIQ-SF | 15.69 | 8.84 | < 0.0001 |
| Pad Use (per day) | 3.58 | 0.73 | < 0.0001 |
| Bladder Capacity (mL) | 315.09 | 436.32 |
Data derived from a study on duloxetine and tolterodine combination therapy for urge-predominant MUI. mdpi.comresearchgate.net
Pharmacogenomics and Personalized Medicine Approaches
Pharmacogenomics, the study of how genetic variations influence drug response, holds significant potential for personalizing this compound therapy. Tolterodine is primarily metabolized by the cytochrome P450 enzyme CYP2D6, leading to the formation of an active metabolite, 5-hydroxymethyltolterodine. mims.cominnovareacademics.in Variations in the CYP2D6 gene can affect enzyme activity, leading to different metabolic rates among individuals classified as extensive metabolizers (EMs) or poor metabolizers (PMs). mims.comhres.ca
Research indicates that CYP2D6 poor metabolizers may have significantly higher plasma concentrations of tolterodine compared to extensive metabolizers. mims.com This difference in metabolism can influence drug exposure and potentially impact efficacy and the risk of adverse effects. Studies have estimated that QTc interval increases in poor metabolizers treated with a lower dose of tolterodine may be comparable to those observed in extensive metabolizers receiving a higher dose. hres.cafda.gov
Future research in this area could focus on developing strategies for CYP2D6 genotyping to predict individual responses to tolterodine and guide personalized dosing regimens. pharmgkb.orgpharmacytimes.com Identifying patients who are poor metabolizers could allow for dose adjustments to optimize therapeutic outcomes and minimize potential risks, particularly concerning QTc prolongation. mims.comhres.ca While the clinical significance of these pharmacokinetic differences in routine practice is still being fully elucidated, pharmacogenomic research aims to provide a more precise approach to tolterodine therapy, moving towards a personalized medicine model. pharmacytimes.com
Real-World Evidence Studies and Post-Market Surveillance
Real-world evidence (RWE) studies and post-market surveillance play a crucial role in understanding the long-term effectiveness, safety, and utilization patterns of this compound in diverse patient populations under routine clinical conditions. While pre-marketing clinical trials provide robust data on efficacy and safety in controlled environments, RWE captures data from a broader range of patients, including those with comorbidities or who are taking concomitant medications, reflecting the complexities of real-world practice. researchgate.net
Studies utilizing RWE can provide insights into treatment persistence and adherence among patients prescribed this compound. For example, retrospective cohort studies have compared persistence rates between tolterodine and other OAB medications in older patients, revealing differences in the median time to discontinuation. researchgate.net
Post-market surveillance is essential for identifying rare or delayed adverse events that may not have been apparent in clinical trials. Reports from post-marketing experience have documented events such as anaphylactoid reactions, tachycardia, palpitations, peripheral edema, hallucinations, disorientation, and memory impairment associated with tolterodine use. hres.cacda-amc.ca Continued surveillance helps to build a comprehensive safety profile and inform regulatory decisions and clinical guidelines.
Future RWE studies could further investigate the comparative effectiveness of this compound against newer OAB treatments in real-world settings, assess its impact on patient-reported outcomes and quality of life outside of clinical trial protocols, and evaluate the effectiveness of different strategies to improve adherence and persistence with tolterodine therapy. researchgate.net
Advanced Drug Delivery Systems Research
Research into advanced drug delivery systems for this compound aims to improve its pharmacokinetic profile, enhance efficacy, reduce dosing frequency, and potentially minimize side effects by targeting drug release. The development of extended-release (ER) formulations has already represented a significant advancement, allowing for once-daily administration compared to immediate-release tablets. researchgate.netinnovareacademics.in
Future research is exploring novel approaches to further optimize drug delivery. This includes the investigation of sustained-release pellets using techniques like extrusion and spheroidization to achieve more uniform and controlled drug release kinetics and improved stability. onlinescientificresearch.com
Another area of exploration is the development of transdermal delivery systems, such as proniosomal gels. ujpronline.com Transdermal delivery could offer advantages such as bypassing first-pass metabolism, providing sustained drug levels, and potentially reducing systemic side effects like dry mouth, which is a common issue with oral antimuscarinics. nih.gov Studies have demonstrated that proniosomal gel formulations of this compound are capable of releasing the drug over an extended period and show stability under various conditions. ujpronline.com
These advanced delivery systems seek to overcome limitations of existing formulations, such as the short half-life of the immediate-release form, which necessitates frequent dosing and can lead to fluctuating plasma concentrations. onlinescientificresearch.com The goal is to develop formulations that offer more consistent therapeutic effects and enhance patient compliance.
The following table presents in vitro release data for optimized extended-release this compound capsules compared to a reference listed drug (RLD):
| Time (h) | Optimized ER Capsule (% Release) | RLD (% Release) |
| 3 | ~45 | ~45 |
| 5 | ~75 | ~75 |
| 7 | >80 | >80 |
Data indicative of similar dissolution profiles between an optimized ER formulation and a reference listed drug. researchgate.netinnovareacademics.in
Impurity Control and Analytical Advancements for Enhanced Drug Quality
Ensuring the quality and purity of this compound is paramount for its safety and efficacy. Research in impurity control and analytical advancements focuses on identifying, characterizing, and quantifying process-related impurities and degradation products that can arise during synthesis, manufacturing, and storage. researchgate.netnih.govijpsnonline.com
Analytical methods, particularly high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), are critical tools for the quality control and stability assessment of this compound. mdpi.comnih.govijpsnonline.comwisdomlib.org Future directions involve developing more sensitive, specific, and efficient analytical techniques.
Research is ongoing to develop and validate stability-indicating methods that can effectively separate this compound from its degradation products and impurities, even in complex pharmaceutical formulations. nih.govwisdomlib.orgresearchgate.net This includes the identification and characterization of unknown impurities using techniques such as LC-MS and NMR spectroscopy to elucidate their structures. nih.govresearchgate.net For example, studies have identified and characterized degradation products like des-N,N-diisopropyl tolterodine. nih.gov
Advancements in analytical methods also include the exploration of greener and more cost-effective techniques for routine analysis. mdpi.com The application of approaches like Quality by Design (QbD) and the use of predictive software such as HSPiP are being investigated to optimize analytical method development, ensuring robustness, reliability, and reproducibility. mdpi.com
Continuous research in impurity control and analytical advancements is essential for maintaining the high quality of this compound drug products and ensuring patient safety.
Q & A
What are the primary synthetic routes for Tolterodine Tartrate, and how do they differ in enantiomeric yield?
Basic Research Question
The synthesis involves cyclization, reduction, and reductive amination steps. A common route starts with trans-cinnamic acid and p-cresol, yielding a dihydrobenzopyran intermediate, which is reduced and condensed with diisopropylamine . For enantiomeric control, asymmetric catalysis using (R)-MeCBS with borane complexes achieves higher stereoselectivity (e.g., 85–90% ee) compared to non-catalytic methods . Methodological optimization includes solvent selection (THF for asymmetric steps) and purification via chiral chromatography .
How can researchers validate an HPLC method for quantifying this compound and its impurities?
Basic Research Question
Key parameters include column selection (C18, 4.6 × 25 cm, 5 µm), mobile phase (methanol:phosphate buffer, pH 3.0), and UV detection at 220 nm . System suitability requires ≤1% RSD in retention time, ≥1500 theoretical plates, and resolution ≥1.4 between enantiomers . Validate linearity (0.024–0.968 mg/mL, r²=0.9999), precision (≤2% RSD), and accuracy (98–102% recovery) using spiked degradation samples .
What experimental design considerations are critical for comparative efficacy studies of this compound against other anticholinergics?
Advanced Research Question
Use double-blind, randomized controlled trials (RCTs) with validated endpoints (e.g., leakage episodes/24h, quality-of-life scores) . Power calculations should account for dropout rates (e.g., 15–20% in Tolterodine trials) and stratify by dose forms (IR vs. ER). Meta-analyses require sensitivity analysis to resolve heterogeneity, such as excluding crossover trials lacking washout periods .
What methodologies are effective in isolating and characterizing degradation products of this compound?
Advanced Research Question
Forced degradation (acid/base hydrolysis, oxidation) followed by semi-preparative LC isolates impurities like des-N,N-diisopropyl Tolterodine . Structural elucidation uses LC-MS/MS (Q-TOF for fragmentation patterns) and NMR (1H/13C for substituent identification). Quantify impurities via UPLC with relative response factors (0.8–1.2) and disregard peaks <0.05% .
What challenges arise in asymmetric synthesis of this compound, and how can they be mitigated?
Advanced Research Question
Key challenges include low enantioselectivity in non-catalytic routes (≤50% ee) and catalyst deactivation. Optimize chiral catalysts (e.g., (R)-MeCBS) and reaction conditions (low temperature, anhydrous THF) to enhance ee to >90% . Monitor intermediates via chiral HPLC and employ recrystallization (tartrate salts) for optical purification .
How should researchers address contradictions in clinical trial data (e.g., efficacy vs. adverse events) for this compound?
Advanced Research Question
Use multivariate regression to adjust for confounders (e.g., age, comorbidities). For example, Tolterodine’s lower dry mouth incidence (RR=0.65 vs. Oxybutynin) may offset its marginally reduced efficacy (WMD= -0.3 leaks/24h vs. Solifenacin) . Bayesian meta-analysis can weight studies by quality (e.g., blinding, sample size) to resolve discrepancies .
What parameters define a robust chromatographic method for enantiomeric purity assessment of this compound?
Advanced Research Question
Critical parameters: column (L41 chiral, 2 × 10 cm, 5 µm), mobile phase (methanol:buffer, 0.2 mL/min), and resolution ≥1.4 between (R)- and (S)-enantiomers . Validate with system suitability solutions, ensuring ≤3% RSD in peak area and retention time. Use standard addition to quantify enantiomeric excess (≥99% for pharmacopeial compliance) .
How can stability-indicating methods be developed for this compound under ICH guidelines?
Advanced Research Question
Follow ICH Q1A(R2) by testing thermal (40°C/75% RH), photolytic (1.2 million lux-hr), and hydrolytic (pH 1–13) conditions . Use UPLC-PDA to track degradation (e.g., oxidation at C-3 position). Validate specificity via spiked impurities and forced degradation, ensuring baseline separation (RRT ≥1.5) between analytes and degradants .
What analytical strategies ensure enantiomeric purity in this compound during scale-up?
Advanced Research Question
In-process controls (IPC) include inline PAT (Raman spectroscopy) to monitor ee in real-time . Final purification uses preparative SFC (supercritical CO2 with 20% ethanol) for >99.5% purity. Confirm purity via chiral LC-MS and polarimetry (specific rotation = +12° to +14°) .
What preclinical study designs are optimal for evaluating this compound’s pharmacokinetics?
Advanced Research Question
Use crossover designs in animal models (e.g., Sprague-Dawley rats) with serial blood sampling (0–24h post-dose). Quantify plasma levels via LC-MS/MS (LLOQ=0.1 ng/mL). Model data using non-compartmental analysis (WinNonlin) to derive AUC, Cmax, and t½. Compare bioavailability between IR and ER formulations using ANOVA .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
